Salbutamol methyl ether
Description
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHASVFLCHGDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870076-72-5 | |
| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Salbutamol Methyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol (B1663637), a widely used β2-adrenergic agonist for the management of asthma and chronic obstructive pulmonary disease, possesses three functional groups susceptible to methylation: a phenolic hydroxyl, a primary alcohol (benzylic), and a secondary amine. The resulting methyl ether derivatives are recognized primarily as impurities or metabolites of salbutamol. While direct, dedicated synthetic routes for these specific ethers are not prevalent in peer-reviewed literature, their synthesis can be achieved through established, fundamental organic chemistry reactions. This technical guide provides a comprehensive overview of the theoretical synthetic pathways and detailed experimental protocols for the selective methylation of salbutamol at its phenolic, benzylic, and amine positions. The methodologies presented are based on well-documented procedures for the methylation of analogous functional groups, such as the Williamson ether synthesis and reductive amination. This document serves as a foundational resource for researchers requiring access to these compounds for analytical, metabolic, or impurity profiling studies.
Introduction
Salbutamol, chemically known as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is a cornerstone in the therapeutic arsenal (B13267) against respiratory diseases. Its chemical structure features three key functional groups: a phenolic hydroxyl group, a benzylic hydroxyl group, and a secondary amine. Methylation at any of these sites yields a "salbutamol methyl ether." These methylated derivatives are of significant interest, not as therapeutic agents themselves, but as reference standards for the identification of impurities in bulk drug manufacturing and as metabolites in pharmacokinetic studies. For instance, 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol is cataloged as "Salbutamol Impurity A" in the European Pharmacopoeia, highlighting the regulatory importance of these compounds.[1] Similarly, 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is known as "Salbutamol Impurity M".[2]
The synthesis of these specific methyl ethers requires chemoselective strategies to target one of the three reactive sites. The inherent differences in the acidity and nucleophilicity of the phenolic hydroxyl, the benzylic alcohol, and the secondary amine allow for such selective transformations. This guide outlines plausible synthetic routes and provides detailed, generalized experimental protocols for achieving selective methylation at each position.
Synthetic Pathways and Strategies
The synthesis of salbutamol methyl ethers can be approached by three main pathways, each targeting a different functional group. The choice of reagents and reaction conditions is critical to achieve selectivity.
-
Phenolic O-Methylation: Targeting the most acidic proton in the molecule, the phenolic hydroxyl group.
-
Benzylic O-Methylation: Targeting the primary alcohol. This is more challenging due to the lower reactivity of the benzylic alcohol compared to the phenol.
-
N-Methylation: Targeting the secondary amine, which is a strong nucleophile.
A critical aspect of these syntheses is the potential need for protecting groups to prevent unwanted side reactions.[3] However, by carefully selecting the reaction conditions, direct selective methylation can often be achieved.
The following diagram illustrates the logical relationship between salbutamol and its potential monomethylated derivatives.
Caption: Potential monomethylated derivatives of Salbutamol.
Experimental Protocols
The following protocols are generalized procedures based on established organic chemistry principles. Researchers must adapt these methods based on laboratory conditions and the specific scale of the reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol (Phenolic Methyl Ether)
This synthesis utilizes the Williamson ether synthesis, where the more acidic phenolic hydroxyl group is selectively deprotonated and then alkylated.[4][5][6][7]
Reaction Scheme: Salbutamol + CH₃I (in the presence of a weak base) → Phenolic Methyl Ether
Caption: Experimental workflow for phenolic O-methylation of Salbutamol.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salbutamol (1.0 eq). Dissolve the salbutamol in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[4]
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The use of a mild base favors the deprotonation of the more acidic phenolic hydroxyl over the benzylic alcohol.
-
Alkylation: To the stirring suspension, add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-100°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[4][7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of ethyl acetate (B1210297). Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica (B1680970) gel.
Synthesis of 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol (Benzylic Methyl Ether)
Selective methylation of the benzylic alcohol in the presence of the more reactive phenolic hydroxyl and nucleophilic secondary amine requires a protection strategy. The phenolic hydroxyl and the secondary amine can be protected, for instance, as a cyclic carbamate (B1207046) or through other orthogonal protecting groups. After protection, the remaining benzylic alcohol can be methylated, followed by deprotection.
Procedure (Illustrative, with Protecting Groups):
-
Protection: Protect the phenolic hydroxyl and secondary amine of salbutamol. This is a multi-step process that is beyond the scope of this generalized guide but is a common strategy in complex organic synthesis.[8]
-
Methylation of Benzylic Alcohol: The protected salbutamol derivative, now with a free benzylic hydroxyl group, is dissolved in a suitable solvent like THF. A strong base such as sodium hydride (NaH) is added to deprotonate the alcohol, followed by the addition of methyl iodide.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, hydrogenolysis) to yield the desired benzylic methyl ether.
Synthesis of N-Methyl Salbutamol
The direct methylation of the secondary amine in salbutamol can be challenging due to the competing O-methylation of the phenolic hydroxyl. However, under specific conditions, N-methylation can be favored. Reductive amination is a common method for the methylation of secondary amines.
Procedure (via Reductive Amination):
-
Reaction Setup: Dissolve salbutamol (1.0 eq) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Imine Formation: Add aqueous formaldehyde (B43269) (H₂CO, 1.1 eq). The amine will react with formaldehyde to form an intermediate iminium ion.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in portions. These reducing agents are selective for the iminium ion over other functional groups.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup and Purification: Quench the reaction carefully with an aqueous acid solution. Basify the mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Data Presentation
The following table summarizes the expected reagents, conditions, and typical yields for the proposed methylation reactions. These values are illustrative and based on general procedures for similar functional groups.
| Target Compound | Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Phenolic Methyl Ether | Williamson Ether Synthesis | Salbutamol, K₂CO₃, CH₃I | Acetonitrile | 60-70 | 2-8 | 70-90 |
| Benzylic Methyl Ether | Williamson Ether Synthesis (with protection) | Protected Salbutamol, NaH, CH₃I | THF | 0 - RT | 1-4 | 60-80 (post-deprotection) |
| N-Methyl Salbutamol | Reductive Amination | Salbutamol, H₂CO, NaBH₃CN | Methanol | Room Temp | 4-12 | 65-85 |
Conclusion
The synthesis of salbutamol methyl ethers, while not extensively documented as primary research targets, is readily achievable through the application of fundamental and robust organic reactions. Selective methylation of the phenolic hydroxyl group is the most straightforward transformation due to its higher acidity. Synthesizing the benzylic ether or the N-methyl derivative requires more nuanced approaches, potentially involving protection-deprotection sequences or specific reaction conditions like reductive amination to achieve the desired chemoselectivity. The protocols and data presented in this guide provide a solid foundation for any research or drug development professional needing to synthesize these compounds for analytical or metabolic studies. As with any chemical synthesis, optimization of the described conditions may be necessary to achieve desired yields and purity for a specific application.
References
- 1. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | C14H23NO3 | CID 11514362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | C14H23NO3 | CID 12498925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1059904A - Preparation method of salbutamol and its intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. byjus.com [byjus.com]
- 8. synthesis [ch.ic.ac.uk]
An In-depth Technical Guide to the Molecular Structure of Salbutamol Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637) methyl ether, also known as albuterol methyl ether, is a derivative of the well-known β2-adrenergic receptor agonist, salbutamol. As a structural analog, it is of significant interest in the fields of medicinal chemistry and pharmacology for its potential biological activity and as a reference standard in analytical studies of salbutamol-related impurities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and expected pharmacological profile of salbutamol methyl ether, supported by available data and detailed methodologies.
Molecular Structure and Physicochemical Properties
Salbutamol methyl ether is characterized by the methylation of the benzylic hydroxyl group of salbutamol. This structural modification influences its polarity and potential interactions with biological targets.
Table 1: Molecular Identifiers and Properties of Salbutamol Methyl Ether
| Property | Value | Reference |
| IUPAC Name | 5-[2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxy-benzenemethanol | [1] |
| Synonyms | Albuterol methyl ether | [1] |
| Molecular Formula | C₁₄H₂₃NO₃ | [1][2] |
| Molecular Weight | 253.34 g/mol | [2][3] |
| SMILES | OC1=C(CO)C=C(C(OC)CNC(C)(C)C)C=C1 | [1] |
| InChI Key | UMHASVFLCHGDPW-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: ¹H NMR Spectroscopic Data of Salbutamol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.35 | d | 1H | Ar-H | [4] |
| 6.96 | d | 1H | Ar-H | [4] |
| 6.85 | dd | 1H | Ar-H | [4] |
| 4.85 | dd | 1H | CH-OH | [4] |
| 4.63 | s | 2H | CH₂-OH | [4] |
| 3.15 | m | 2H | CH₂-N | [4] |
| 1.39 | s | 9H | C(CH₃)₃ | [4] |
Table 3: ¹³C NMR Spectroscopic Data of Salbutamol
| Chemical Shift (ppm) | Assignment | Reference |
| 155.0 | C-OH (aromatic) | |
| 131.9 | C (aromatic) | |
| 128.8 | CH (aromatic) | |
| 126.1 | CH (aromatic) | |
| 115.3 | CH (aromatic) | |
| 70.4 | CH-OH | |
| 64.7 | CH₂-OH | |
| 56.1 | C-N | |
| 50.8 | C(CH₃)₃ | |
| 29.2 | C(CH₃)₃ |
Table 4: Mass Spectrometry Data of Salbutamol
| m/z | Relative Intensity | Assignment | Reference |
| 240.159 | 100.0 | [M+H]⁺ | |
| 222.149 | 45.0 | [M+H - H₂O]⁺ | |
| 166.102 | 80.0 | [M+H - H₂O - C₄H₈]⁺ | |
| 148.091 | 95.0 | [M+H - H₂O - C₄H₈ - H₂O]⁺ |
Experimental Protocols
Synthesis of Salbutamol Methyl Ether
A detailed, validated experimental protocol for the specific synthesis of salbutamol methyl ether is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry reactions. A potential method would involve the selective methylation of the benzylic hydroxyl group of a protected salbutamol derivative, followed by deprotection.
Hypothetical Synthesis Protocol:
-
Protection of Phenolic Hydroxyl and Amino Groups: Commercially available salbutamol is first protected to prevent side reactions. The phenolic hydroxyl group can be protected as a benzyl (B1604629) ether, and the secondary amine can be protected with a suitable group like Boc (tert-butyloxycarbonyl).
-
Methylation of Benzylic Hydroxyl Group: The protected salbutamol is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a mild base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) at a controlled temperature.
-
Deprotection: The protecting groups are subsequently removed. The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), and the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid).
-
Purification: The final product, salbutamol methyl ether, is purified using column chromatography or recrystallization to yield the pure compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer.
-
The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pattern, aiding in structural confirmation.
Signaling Pathway and Mechanism of Action
While specific studies on the pharmacological activity of salbutamol methyl ether are limited, it is reasonable to extrapolate its mechanism of action from that of its parent compound, salbutamol. Salbutamol is a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[5]
Activation of the β2-adrenergic receptor by an agonist like salbutamol (and presumably salbutamol methyl ether) initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.[5]
Experimental Workflow
The overall process for the synthesis and characterization of salbutamol methyl ether can be visualized as a sequential workflow.
Conclusion
Salbutamol methyl ether represents an important molecule for researchers in drug development and analytical chemistry. While comprehensive experimental data for this specific derivative is sparse, this guide provides a foundational understanding based on its structural relationship to salbutamol. The provided hypothetical protocols and extrapolated pharmacological pathways offer a solid starting point for further investigation into the synthesis, characterization, and biological activity of salbutamol methyl ether. Future research is warranted to fully elucidate its properties and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937) [hmdb.ca]
- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. study.com [study.com]
Pharmacological Profile of Salbutamol and its Methyl Ether Derivative: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed pharmacological overview of the well-characterized β2-adrenergic receptor agonist, Salbutamol (B1663637). It is important to note that publicly available scientific literature on the specific pharmacological profile of Salbutamol methyl ether is scarce. Salbutamol methyl ether is primarily documented as a derivative of Salbutamol used as an immunohapten for antibody production and is not a clinically validated therapeutic agent.[1] Therefore, this guide focuses on the comprehensive pharmacology of the parent compound, Salbutamol, as a foundational reference.
Introduction
Salbutamol (also known as Albuterol) is a short-acting, selective β2-adrenergic receptor agonist widely prescribed for the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its therapeutic efficacy is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[3][4] This document will delve into the chemical properties, mechanism of action, structure-activity relationships, and pharmacokinetic profile of Salbutamol. While direct pharmacological data for Salbutamol methyl ether is limited, its chemical relationship to Salbutamol will be discussed.
Chemical and Physical Properties
Salbutamol is a phenylethanolamine derivative.[2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [5] |
| Molecular Formula | C13H21NO3 | [2] |
| Molecular Weight | 239.31 g/mol | [2] |
| Chirality | Exists as a racemic mixture of (R)- and (S)-enantiomers | [2][3] |
Salbutamol methyl ether (C14H23NO3, Molecular Weight: 253.34) is a derivative where one of the hydroxyl groups of Salbutamol is replaced by a methyl ether group.[1] This structural modification would be expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacological activity.
Pharmacodynamics
Mechanism of Action
Salbutamol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6][7] This interaction initiates a signaling cascade that results in bronchodilation.
The binding of Salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs protein. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[6]
Caption: Salbutamol-induced β2-adrenergic signaling pathway.
Receptor Selectivity and Affinity
Salbutamol exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily located in the heart.[2] It is reported to be 29 times more selective for β2 receptors than β1 receptors.[2] This selectivity minimizes the cardiac side effects associated with non-selective beta-agonists. The (R)-enantiomer of Salbutamol has a 150-fold greater affinity for the β2-receptor than the (S)-enantiomer.[2]
The structure-activity relationship (SAR) of Salbutamol reveals key features for its activity:
-
N-substituent: The tert-butyl group on the nitrogen atom provides selectivity for β-receptors.[5]
-
Aromatic Ring Substituents: The hydroxymethyl group at the meta-position of the phenyl ring is crucial for its β2-selectivity and duration of action compared to catecholamines.[9]
Pharmacokinetics
The pharmacokinetic profile of Salbutamol varies depending on the route of administration.
| Parameter | Oral Administration | Inhaled Administration |
| Absorption | Readily absorbed from the gastrointestinal tract.[4] | Rapid absorption from the lungs.[6] |
| Onset of Action | 30 minutes.[4] | 5-15 minutes.[7][8] |
| Peak Effect | 2-3 hours.[4] | 60-90 minutes.[7][10] |
| Duration of Action | ~6 hours.[4] | 3-6 hours.[7][10] |
| Metabolism | Undergoes first-pass metabolism in the liver to inactive sulfate (B86663) conjugates.[6] | No metabolism in the lungs.[6] |
| Elimination | Primarily excreted in the urine as metabolites and unchanged drug.[6] | A portion of the inhaled dose is swallowed and undergoes the same fate as orally administered drug.[10] |
| Half-life | 3-6 hours.[6] | 3.8-7.1 hours.[7] |
Experimental Protocols
While specific experimental data for Salbutamol methyl ether is unavailable, the following are general methodologies used to characterize the pharmacological profile of β2-adrenergic agonists like Salbutamol.
Receptor Binding Assays
These assays are used to determine the affinity and selectivity of a compound for its target receptor.
-
Objective: To quantify the binding affinity (Ki) of the test compound to β1- and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound material is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
These assays measure the biological response elicited by the compound upon binding to the receptor.
-
Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist.
-
Methodology (cAMP Accumulation Assay):
-
Cell Culture: Cells expressing the β2-adrenergic receptor are cultured.
-
Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.
-
Conclusion
Salbutamol is a well-established β2-adrenergic receptor agonist with a defined pharmacological profile that underpins its clinical utility in the treatment of respiratory diseases. Its mechanism of action, involving the stimulation of the β2-adrenoceptor-G-protein-adenylyl cyclase-cAMP signaling pathway, leads to potent bronchodilation. The structure-activity relationship of Salbutamol highlights the importance of specific chemical moieties for its selectivity and activity. In contrast, the pharmacological profile of Salbutamol methyl ether is not well-documented in the public domain, with its primary known application being in the field of immunology. Further research would be required to elucidate the receptor binding, functional activity, and potential therapeutic applications of this derivative.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salbutamol [flipper.diff.org]
- 5. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. litfl.com [litfl.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Salbutamol Methyl Ether: A Technical Whitepaper on the Inferred Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the established mechanism of action of Salbutamol. As of the date of this publication, specific research on the mechanism of action of Salbutamol methyl ether is not available in the public domain. The information presented herein regarding Salbutamol methyl ether is therefore inferred based on established principles of medicinal chemistry and the known structure-activity relationships of β2-adrenergic agonists.
Introduction
Salbutamol (also known as Albuterol) is a widely used short-acting β2-adrenergic receptor agonist (SABA) for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are mediated through the relaxation of bronchial smooth muscle. Salbutamol methyl ether is a derivative of Salbutamol.[3][4] While it has been used as an immunohapten for the development of antibodies, its pharmacological activity and mechanism of action have not been explicitly detailed in published literature.[3][4] This whitepaper will first provide a comprehensive overview of the well-documented mechanism of action of Salbutamol. Subsequently, it will posit a putative mechanism for Salbutamol methyl ether based on its structural relation to the parent compound and known structure-activity relationships (SAR) for β2-agonists.
The Core Mechanism of Action of Salbutamol
Salbutamol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][5] These receptors are G-protein coupled receptors (GPCRs) that are linked to a stimulatory G-protein (Gs).[6] The activation of this signaling cascade leads to bronchodilation through a series of intracellular events.
The binding of Salbutamol to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein.[6] The activated Gs protein then stimulates the enzyme adenylyl cyclase.[7] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]
PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[6][8] These events collectively result in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from the symptoms of bronchospasm.[7][9]
Signaling Pathway of Salbutamol
The signaling pathway for Salbutamol is initiated by its binding to the β2-adrenergic receptor and culminates in the relaxation of smooth muscle tissue.
Caption: Canonical signaling pathway of Salbutamol.
Inferred Mechanism of Action of Salbutamol Methyl Ether
Salbutamol possesses two hydroxyl groups on its phenyl ring that are crucial for its binding to the β2-adrenergic receptor. Salbutamol methyl ether is a derivative where one of these hydroxyl groups is replaced by a methoxy (B1213986) group (-OCH3). Based on the principles of structure-activity relationships for β2-agonists, this modification is expected to significantly alter the compound's pharmacological profile.
The hydroxyl groups of catecholamines and related compounds form key hydrogen bonds with serine residues in the binding pocket of the β2-adrenergic receptor. The replacement of a hydroxyl group with a methyl ether would disrupt this hydrogen bonding capability. While the ether oxygen can still act as a hydrogen bond acceptor, it cannot act as a hydrogen bond donor. This alteration in binding interaction would likely lead to a reduced affinity and efficacy of Salbutamol methyl ether at the β2-adrenergic receptor compared to Salbutamol.
Therefore, it is hypothesized that Salbutamol methyl ether acts as a β2-adrenergic receptor agonist, but with significantly lower potency and efficacy than Salbutamol. The core signaling pathway is expected to be the same (Gs protein activation, adenylyl cyclase stimulation, and cAMP production), but the magnitude of the response for a given concentration of the drug is predicted to be substantially lower.
Quantitative Data for Salbutamol
The following tables summarize key quantitative pharmacological data for Salbutamol. No equivalent data has been found for Salbutamol methyl ether.
| Parameter | Value | Receptor/System | Reference |
| Selectivity | 29 times more selective for β2 over β1 receptors | Adrenergic Receptors | [1][5][10] |
| Affinity (R-isomer) | 150 times greater affinity for the β2-receptor than the S-isomer | β2-Adrenergic Receptor | [1][5][10] |
| EC50 (cAMP formation) | 0.6 μM | Human Airway Smooth Muscle Cells | [11] |
Experimental Protocols
The characterization of the mechanism of action of a putative β2-adrenergic agonist like Salbutamol methyl ether would involve a series of in vitro and cellular assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compound for the β2-adrenergic receptor.
-
Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-CGP 12177 (a β-adrenergic receptor antagonist).
-
Protocol:
-
Prepare cell membranes from the HEK293 cell line.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Salbutamol methyl ether) or a known competitor (Salbutamol).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of the test compound to stimulate the production of cAMP, a key second messenger in the β2-adrenergic signaling pathway.
-
Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Protocol:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel β2-adrenergic agonist.
Caption: Workflow for pharmacological characterization.
Conclusion
Salbutamol is a well-characterized β2-adrenergic receptor agonist with a clearly defined mechanism of action that involves the Gs-cAMP-PKA signaling pathway. Salbutamol methyl ether, as a structurally related derivative, is inferred to share this fundamental mechanism. However, the methylation of a key phenolic hydroxyl group is predicted to significantly reduce its binding affinity and functional potency at the β2-adrenergic receptor. To confirm this hypothesis and fully elucidate the pharmacological profile of Salbutamol methyl ether, further experimental investigation using standard in vitro assays is required. The protocols and workflow outlined in this document provide a clear path for such a characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. litfl.com [litfl.com]
- 10. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 11. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of Salbutamol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637), also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect stems from its ability to relax the smooth muscles of the airways. While the pharmacology and metabolism of salbutamol have been extensively studied, specific research on its methyl ether derivative is limited in publicly available literature. Isoproterenol, a related compound, is known to be rapidly metabolized by catechol-O-methyl transferase (COMT) to form a methyl ether; however, salbutamol was specifically designed to be resistant to this metabolic pathway.[3]
This technical guide provides a comprehensive overview of the in vitro studies relevant to salbutamol and its potential derivatives, with a particular focus on aspects that would be pertinent to the study of a hypothetical salbutamol methyl ether. We will delve into the synthesis of salbutamol derivatives, its known metabolic pathways, and detailed experimental protocols for in vitro analysis.
Synthesis of Salbutamol and Potential Ether Derivatives
The synthesis of salbutamol has been well-documented, with various methods developed since its introduction. A common synthetic route starts from p-hydroxyacetophenone.[4][5]
While direct in vitro studies on salbutamol methyl ether are scarce, the formation of salbutamol ethyl ethers has been observed in ethanolic solutions, particularly under acidic conditions.[6][7] This occurs through an acid-catalyzed dehydration mechanism.[6][7] This suggests that the formation of salbutamol methyl ether is chemically plausible under similar conditions, substituting ethanol (B145695) with methanol.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of Salbutamol Methyl Ether.
In Vitro Metabolism of Salbutamol
The primary metabolic pathway for salbutamol in humans is sulfation. It is metabolized almost exclusively by conjugation to a 4'-O-sulphate ester, which is pharmacologically inactive.[8][9][10][11] This process occurs mainly in the intestinal wall and the liver.[8] Studies have shown that the (R)-enantiomer of salbutamol is preferentially metabolized by phenol (B47542) sulphotransferase (PST) compared to the (S)-enantiomer.[1] There is no significant evidence in the reviewed literature to suggest that methylation is a major metabolic pathway for salbutamol in vitro or in vivo.
Experimental Protocol: In Vitro Drug Metabolism using Liver S9 Fractions
This protocol provides a general framework for assessing the metabolism of a compound of interest, such as salbutamol, in vitro.[12][13][14][15]
Materials:
-
Liver S9 fraction (from human, rat, or other species)
-
Test compound (Salbutamol)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Control compounds (known substrates and inhibitors of relevant enzymes)
-
Acetonitrile or other suitable quenching solvent
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the liver S9 fraction. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (Salbutamol) to the pre-warmed incubation mixture to start the reaction. The final concentration of the test compound should be within a relevant range for pharmacological activity.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile. This will precipitate the proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites. A hypothetical search for salbutamol methyl ether would involve monitoring for a product with the corresponding mass-to-charge ratio.
Experimental Workflow for In Vitro Metabolism Study:
Caption: General workflow for an in vitro drug metabolism study using liver S9 fractions.
Signaling Pathway of Salbutamol
Salbutamol exerts its pharmacological effect by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation triggers a downstream signaling cascade.
Signaling Pathway Diagram:
Caption: Signaling pathway of Salbutamol via the β2-adrenergic receptor.
Description of the Signaling Pathway:
-
Binding: Salbutamol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
-
PKA Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Analytical Methods for Salbutamol and its Derivatives
A variety of analytical methods are available for the detection and quantification of salbutamol and its metabolites in biological matrices. These methods can be adapted to search for and characterize a potential methyl ether derivative.
Table 1: Analytical Methods for Salbutamol and its Metabolites
| Method | Principle | Application | Reference(s) |
| HPLC-UV | Separation by High-Performance Liquid Chromatography with Ultraviolet detection. | Quantification of salbutamol in pharmaceutical formulations. | [8][16][17] |
| LC-MS/MS | Separation by Liquid Chromatography coupled with Tandem Mass Spectrometry. | Highly sensitive and specific quantification of salbutamol and its metabolites in biological samples (e.g., urine, plasma). Structural elucidation of unknown metabolites. | [6][18][19] |
| Chiral HPLC | Separation of enantiomers (R- and S-salbutamol) using a chiral stationary phase. | Studying the stereoselective metabolism of salbutamol. | [18][19] |
| GC-MS | Separation by Gas Chromatography coupled with Mass Spectrometry. | Detection of salbutamol and other β-agonists, often after derivatization. | [16] |
Quantitative Data Summary
Due to the lack of specific in vitro studies on salbutamol methyl ether, quantitative data for this specific compound is not available in the reviewed literature. However, for context, the following table summarizes some key quantitative parameters for salbutamol.
Table 2: Key Pharmacological and Physicochemical Properties of Salbutamol
| Parameter | Value | Reference(s) |
| Molar Mass | 239.311 g/mol | [17] |
| β2-Receptor Selectivity | 29 times more selective for β2 over β1 receptors | [1] |
| (R)-isomer affinity for β2-receptor | 150 times greater than the (S)-isomer | [1] |
| Half-life (in vivo) | 3-6 hours | [10] |
| Metabolism | Primarily via sulfation to inactive 4'-O-sulfate ester | [1][8][9][11] |
Conclusion
References
- 1. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. synthesis [ch.ic.ac.uk]
- 4. Cas 18559-94-9,Salbutamol | lookchem [lookchem.com]
- 5. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]
- 6. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. litfl.com [litfl.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. auctoresonline.org [auctoresonline.org]
- 17. researchgate.net [researchgate.net]
- 18. wada-ama.org [wada-ama.org]
- 19. dshs-koeln.de [dshs-koeln.de]
Salbutamol Methyl Ether: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is mediated through the relaxation of bronchial smooth muscle. Salbutamol methyl ether is a derivative of salbutamol where one of the hydroxyl groups has been methylated. While the pharmacological properties of salbutamol are well-documented, its methyl ether derivative has primarily been utilized in the field of immunochemistry as a hapten for the development of specific antibodies.[1][2] This technical guide provides a comprehensive overview of the current knowledge on salbutamol methyl ether, focusing on its chemical properties, putative synthesis, and its principal application in immunoassay development. Due to the limited publicly available data on the pharmacology of salbutamol methyl ether, this guide also reviews the well-established signaling pathway of the parent compound, salbutamol, as a critical reference point.
Chemical Properties of Salbutamol Methyl Ether
Salbutamol methyl ether is characterized by the chemical structure, molecular formula, molecular weight, and CAS number summarized in the table below.
| Property | Value |
| Chemical Structure | OC1=CC=C(C(CNC(C)(C)C)OC)C=C1CO |
| Molecular Formula | C14H23NO3 |
| Molecular Weight | 253.34 g/mol [2] |
| CAS Number | 870076-72-5[1][2] |
Putative Synthesis of Salbutamol Methyl Ether
While specific, detailed protocols for the synthesis of salbutamol methyl ether are not extensively published, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis for the methylation of a phenolic hydroxyl group.[3][4][5] The synthesis would involve the selective methylation of one of the hydroxyl groups of salbutamol. Given the presence of two hydroxyl groups (one phenolic and one alcoholic) and a secondary amine, a protection strategy would likely be necessary to ensure selective methylation of the desired hydroxyl group.
Proposed Experimental Protocol
Objective: To synthesize salbutamol methyl ether from salbutamol.
Materials:
-
Salbutamol
-
A suitable protecting group for the secondary amine and the non-target hydroxyl group (e.g., benzyl (B1604629) group)
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)[3]
-
A weak base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., acetone, DMF)
-
Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis of a benzyl group)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Chromatography supplies (e.g., silica (B1680970) gel)
Methodology:
-
Protection of Salbutamol: The secondary amine and one of the hydroxyl groups of salbutamol would first be protected to prevent their reaction with the methylating agent. For instance, a benzyl group could be used to protect the amine.
-
Methylation: The protected salbutamol would then be reacted with a methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate in an appropriate solvent. The reaction would be stirred at room temperature or gently heated to drive the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Extraction: Once the reaction is complete, the reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would be washed to remove any remaining base and impurities.
-
Deprotection: The protecting groups would then be removed. For example, if a benzyl group was used, this could be achieved through catalytic hydrogenation.
-
Purification: The crude salbutamol methyl ether would be purified using column chromatography on silica gel to obtain the pure product.
-
Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Application as an Immunohapten
The primary documented application of salbutamol methyl ether is as a hapten in the development of immunoassays for the detection of salbutamol and other β-agonists.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.
Principle of Hapten-Carrier Conjugation and Antibody Production
To generate antibodies against salbutamol, the smaller salbutamol molecule (or its derivative, salbutamol methyl ether) is chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then injected into an animal model (e.g., a rabbit or mouse). The animal's immune system recognizes the conjugate as a foreign substance and produces antibodies that are specific to the hapten portion (salbutamol methyl ether). These antibodies can then be harvested and used in various immunoassay formats.
Experimental Protocol for Immunoassay Development
Objective: To develop a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of salbutamol using antibodies raised against salbutamol methyl ether.
Materials:
-
Microtiter plates
-
Antibodies specific to salbutamol methyl ether
-
Salbutamol standard solutions
-
Enzyme-labeled salbutamol (or a derivative) for competition
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Washing buffer (e.g., PBS with Tween 20)
-
Blocking buffer (e.g., BSA in PBS)
-
Substrate solution for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Methodology:
-
Coating: The wells of a microtiter plate are coated with a capture antibody or an antigen, depending on the assay format. For a competitive assay, the wells might be coated with the antibody.
-
Blocking: After washing, the remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample containing an unknown amount of salbutamol and a fixed amount of enzyme-labeled salbutamol are added to the wells simultaneously. They compete for binding to the limited number of antibody binding sites.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the intensity of the color is measured using a plate reader. The color intensity is inversely proportional to the concentration of salbutamol in the sample.
-
Standard Curve: A standard curve is generated using known concentrations of salbutamol, and this is used to determine the concentration of salbutamol in the unknown samples.
Pharmacology of the Parent Compound: Salbutamol
As there is a lack of pharmacological data for salbutamol methyl ether, understanding the mechanism of action of the parent compound, salbutamol, is crucial for any future investigation into the derivative's biological activity. Salbutamol is a selective β2-adrenergic receptor agonist.
Signaling Pathway
The binding of salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, resulting in bronchodilation.
Quantitative Data
Currently, the publicly available quantitative data for salbutamol methyl ether is limited to its molecular weight. No peer-reviewed studies have been identified that report on its receptor binding affinity, efficacy, or other pharmacological parameters.
Conclusion and Future Directions
Salbutamol methyl ether is a derivative of the widely used bronchodilator, salbutamol. Its primary and well-documented role is as an immunohapten for the generation of specific antibodies used in immunoassays for detecting β-agonists. This technical guide has provided an overview of its chemical properties, a putative synthesis pathway, and its application in immunochemistry.
The pharmacological profile of salbutamol methyl ether remains uncharacterized. Future research should focus on elucidating its potential biological activity. Key areas for investigation include:
-
Receptor Binding Assays: To determine the affinity and selectivity of salbutamol methyl ether for β-adrenergic receptors.
-
In Vitro Functional Assays: To assess its efficacy as an agonist or antagonist at these receptors.
-
In Vivo Studies: To investigate its physiological effects and potential therapeutic applications.
A thorough understanding of the structure-activity relationship of salbutamol and its derivatives could lead to the development of novel therapeutic agents or diagnostic tools. The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of salbutamol methyl ether beyond its current application as a laboratory tool.
References
Technical Guide: Physicochemical and Pharmacological Properties of Albuterol Methyl Ether (CAS 870076-72-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albuterol Methyl Ether, identified by the CAS number 870076-72-5, is a chemical compound primarily known as a process impurity and metabolite of Salbutamol (also known as Albuterol).[][2] Salbutamol is a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] As an impurity, the characterization and control of Albuterol Methyl Ether are crucial for ensuring the quality, safety, and efficacy of Salbutamol drug products.[4] This technical guide provides a comprehensive overview of the known physicochemical and inferred pharmacological properties of Albuterol Methyl Ether, including detailed experimental protocols and pathway visualizations.
Physicochemical Properties
Albuterol Methyl Ether, with the chemical name 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol, possesses a molecular formula of C14H23NO3 and a molecular weight of 253.34 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Albuterol Methyl Ether
| Property | Value | Reference(s) |
| CAS Number | 870076-72-5 | [5] |
| Molecular Formula | C14H23NO3 | [6] |
| Molecular Weight | 253.34 g/mol | [5] |
| IUPAC Name | 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | [5] |
| Synonyms | Salbutamol EP Impurity A, Levalbuterol Related Compound H, α-Methoxy Albuterol | [7] |
| Boiling Point | 368.178 °C at 760 mmHg | [2] |
| Density | 1.087 g/cm³ | [2] |
| pKa | 9.91 ± 0.31 (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol | [2] |
| Appearance | White to Pale Yellow Solid | [3] |
Synthesis and Characterization
Synthesis Protocol
The synthesis of Albuterol Methyl Ether has been described as part of the characterization of Salbutamol impurities.[8] A general synthetic approach involves the methylation of the benzylic hydroxyl group of Salbutamol. The following is a representative, albeit generalized, protocol based on available literature.
Experimental Protocol: Synthesis of Albuterol Methyl Ether
Materials:
-
Salbutamol
-
A suitable methylating agent (e.g., methyl iodide)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Quenching agent (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., column chromatography with silica (B1680970) gel)
Procedure:
-
Dissolve Salbutamol in an appropriate volume of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a molar equivalent of a suitable base (e.g., sodium hydride) to the solution. Stir the mixture for 30 minutes at 0 °C.
-
Add a molar equivalent of the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Albuterol Methyl Ether.
-
Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[6]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of Albuterol Methyl Ether as an impurity in Salbutamol.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 276 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the Salbutamol sample containing the impurity in the mobile phase to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the gradient program to separate the components.
-
Identify the peak corresponding to Albuterol Methyl Ether based on its retention time relative to a reference standard.
-
Quantify the impurity based on the peak area and a standard calibration curve.
Inferred Pharmacological Properties and Signaling Pathway
As a close structural analog of Salbutamol, Albuterol Methyl Ether is expected to exhibit similar pharmacological properties, acting as a β2-adrenergic receptor agonist, although likely with different potency and selectivity.[3] No specific pharmacological studies on Albuterol Methyl Ether have been identified in the public domain. The following information is therefore inferred from the well-established mechanism of action of Salbutamol.
Mechanism of Action
Salbutamol exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This stimulation initiates a cascade of intracellular events.
Signaling Pathway
The binding of a β2-agonist like Salbutamol to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. This ultimately leads to the relaxation of bronchial smooth muscle and bronchodilation.
References
- 2. researchgate.net [researchgate.net]
- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | C14H23NO3 | CID 11514362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Salbutamol EP Impurity A | 870076-72-5 | SynZeal [synzeal.com]
- 8. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Use of Salbutamol Methyl Ether in Immunoassay Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in medicine but also illicitly as a growth promoter in livestock. This necessitates the development of rapid, sensitive, and specific detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a cost-effective and high-throughput solution. However, as a small molecule, salbutamol is not immunogenic on its own. This guide details the use of salbutamol methyl ether, a key hapten, in the development of robust immunoassays. It covers the principles of hapten design, the synthesis of immunogens, detailed experimental protocols, and the performance characteristics of the resulting assays.
The Principle of Haptens in Salbutamol Immunoassay
Small molecules like salbutamol, known as haptens, cannot elicit an immune response independently. To generate antibodies, the hapten must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate, now referred to as an immunogen, is large enough to be recognized by the immune system, leading to the production of antibodies specific to the hapten portion.
Salbutamol methyl ether is a derivative of salbutamol specifically designed for use as an immunohapten.[1][2] The modification of salbutamol to its methyl ether derivative serves to introduce a stable functional group that can be used for conjugation to a carrier protein, a critical step in producing antibodies for immunoassays. The design of the hapten is crucial, as the site of conjugation and the nature of the linker arm can significantly influence the specificity and sensitivity of the resulting antibodies.[3][4]
Caption: Principle of immunogen synthesis using a hapten.
Synthesis and Conjugation Workflow
The development of a salbutamol immunoassay begins with the chemical synthesis of the hapten and its subsequent conjugation to a carrier protein to create both the immunogen (for antibody generation) and the coating antigen (for the assay plate).
Synthesis of Salbutamol-Protein Conjugates
While the precise synthesis of salbutamol methyl ether is proprietary, the general approach involves standard organic chemistry techniques. A more commonly documented approach for creating salbutamol conjugates involves using a linker like succinic anhydride (B1165640) or methanal to introduce a reactive carboxyl or amino group for protein conjugation.[5][6]
Experimental Protocol: Synthesis of Salbutamol-BSA Conjugate (Adapted from Mix Anhydride Method) [5]
-
Hapten Activation: Dissolve 40 mg of salbutamol succinate (B1194679) (a salbutamol derivative with a linker) in a mixture of dioxane-water-triethylamine.
-
Stir the solution for 30 minutes at room temperature.
-
Add 30 µL of isobutyl chloroformate and continue stirring for 2 hours to activate the carboxyl group of the hapten.
-
Conjugation: In a separate vessel, dissolve 86 mg of BSA in 25 mL of distilled water.
-
Slowly add the activated hapten solution to the BSA solution with continuous stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Purification: Dialyze the conjugate solution against phosphate-buffered saline (PBS) for 3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.
-
Confirmation: Confirm the successful conjugation using UV spectrophotometry and SDS-PAGE analysis.[6]
Caption: Workflow for synthesis of immunogen and coating antigen.
Immunoassay Development and Protocol
Once the immunogen is prepared, it is used to immunize animals to produce antibodies. These antibodies are then utilized in a competitive immunoassay format to detect salbutamol in samples. The competitive ELISA is the most common format for small molecule detection.[7]
Principle of Competitive ELISA: In this format, a known amount of coating antigen (e.g., salbutamol-OVA) is immobilized on the surface of a microtiter plate. The sample containing an unknown amount of free salbutamol is added to the wells along with a limited amount of specific anti-salbutamol antibody. The free salbutamol from the sample and the immobilized salbutamol on the plate compete for binding to the antibodies. After an incubation period, unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibodies captured on the plate. Finally, a substrate is added, which produces a color signal upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of salbutamol in the sample.
Caption: Signaling pathway of a competitive ELISA.
Experimental Protocol: Competitive Indirect ELISA[8]
-
Reagent Preparation: Allow all reagents, samples, and standards to reach room temperature. Dilute concentrated buffers and antibody solutions as required.
-
Plate Setup: Insert the required number of antigen-coated microwells into the holder.
-
Sample/Standard Addition: Pipette 50 µL of each standard and prepared sample into separate wells.
-
Enzyme Conjugate Addition: Add 50 µL of enzyme conjugate (e.g., salbutamol-HRP for a direct competitive assay) or primary antibody (for an indirect competitive assay) into each well.
-
Incubation: Gently shake the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Washing: Discard the contents of the wells. Wash the wells 4 times with 250 µL of washing buffer per well. After the final wash, tap the plate on absorbent paper to remove residual liquid.
-
Substrate Addition: Add 150 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate for 10-15 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each sample and standard relative to the zero standard and determine concentrations from the standard curve.
Performance Data of Salbutamol Immunoassays
The efficacy of an immunoassay is determined by several key performance metrics, including sensitivity, specificity, precision, and accuracy.
Sensitivity and Detection Limits
Sensitivity is often expressed as the IC50 value—the concentration of analyte that causes 50% inhibition of antibody binding. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the smallest concentration that can be reliably detected and quantified, respectively.
| Assay Type | IC50 (ng/mL) | LOD (µg/L or ng/mL) | LOQ (µg/L or ng/mL) | Sample Matrix | Citation(s) |
| Monoclonal Antibody-based ELISA | 0.31 | - | - | Buffer | [3][4] |
| Monoclonal Antibody-based ELISA | 0.19 | - | - | Swine Urine | [3][4] |
| Polyclonal Antibody-based ciCLEIA | 0.028 | 0.003 | - | Swine/Bovine Urine | [8] |
| Polyclonal Antibody-based ciELISA | 0.736 | - | - | - | [6] |
| Heterologous Indirect ELISA | 8.97 | - | - | Swine Liver | [7][9] |
| Commercial ELISA Kit | - | 0.3 (Plasma), 0.5 (Serum) | 0.6 (Plasma), 1.0 (Serum) | Plasma, Serum | [10][11] |
Specificity and Cross-Reactivity
Specificity refers to the ability of the antibody to bind exclusively to salbutamol. Cross-reactivity (CR) is assessed by testing the antibody's binding to structurally related compounds (other β-agonists). It is calculated as: CR (%) = (IC50 of Salbutamol / IC50 of Cross-Reactant) x 100.
| Compound | Cross-Reactivity (%) | Citation(s) |
| Clenbuterol | 107% | [7][9] |
| Clenbuterol | 139.6% | [8] |
| Brombuterol | 225% | [8] |
| Other β-agonists | No cross-reactivity | [3][4] |
Note: High cross-reactivity can be advantageous for developing broad-spectrum screening assays that detect multiple β-agonists simultaneously.[7][9]
Precision and Recovery
Precision is measured by the coefficient of variation (CV) for repeated measurements (intra-assay and inter-assay), while accuracy is often determined by recovery studies in spiked samples.
| Parameter | Value Range (%) | Sample Matrix | Citation(s) |
| Recovery | |||
| Salbutamol | 70 - 99% | Swine Liver | [7][9] |
| Salbutamol, Clenbuterol, Brombuterol | 78.8 - 119.0% | Swine/Bovine Urine | [8] |
| Salbutamol (Plasma) | 75.4% (mean) | Guinea Pig Plasma | [10][11] |
| Salbutamol (Serum) | 74.2% (mean) | Guinea Pig Serum | [10][11] |
| Precision (CV) | |||
| Intra-assay CV | < 13.3% | Swine Liver | [7][9] |
| Inter-assay CV | < 14.3% | Swine Liver | [7][9] |
| Intra-assay CV | < 13.9% | Swine/Bovine Urine | [8] |
| Inter-assay CV | < 19.7% | Swine/Bovine Urine | [8] |
Conclusion
Salbutamol methyl ether serves as a crucial immunohapten for the development of sensitive and specific immunoassays for salbutamol detection. The strategic design of the hapten, coupled with robust conjugation chemistry and optimized assay protocols, enables the production of high-performance analytical tools. The data presented demonstrate that immunoassays developed using this approach can achieve low limits of detection and are suitable for screening salbutamol residues in various biological matrices, thereby supporting applications in clinical toxicology, food safety, and sports anti-doping programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-specific hapten design for the screening of highly sensitive and specific monoclonal antibody to salbutamol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of anti-salbutamol antibody based on a new designed immunogen and development of a heterologous indirect ELISA for detection of salbutamol residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Biological Activity of Salbutamol Methyl Ether
To the Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry into the biological activity of Salbutamol (B1663637) methyl ether. Following a comprehensive review of publicly available scientific literature, it must be reported that there is a significant lack of data pertaining to the pharmacological effects of this specific compound.
The primary role of Salbutamol methyl ether, as consistently described in the available literature, is that of a laboratory reagent. It is characterized as a derivative of Salbutamol, utilized as an immunohapten for the purpose of generating antibodies.[1][2][3] This indicates its utility in the development of immunoassays and other research tools rather than as a therapeutic agent itself.
Our extensive searches for data on the biological activity, receptor binding affinity, in vivo efficacy, and specific signaling pathways of Salbutamol methyl ether did not yield any quantitative pharmacological data or detailed experimental protocols related to these endpoints. The scientific focus remains heavily on its parent compound, Salbutamol (also known as Albuterol).
Therefore, the creation of an in-depth technical guide or whitepaper on the core biological activity of Salbutamol methyl ether, including quantitative data tables and detailed experimental methodologies, is not feasible at this time due to the absence of requisite information in the public domain.
The Parent Compound: Salbutamol
In contrast, the biological activity of Salbutamol is extensively documented. Salbutamol is a potent and selective β2-adrenergic receptor agonist.[4][5][6][7][8][9] Its primary therapeutic application is in the management of bronchospasm associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7][10][11]
Mechanism of Action of Salbutamol
The therapeutic effect of Salbutamol is mediated through its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5][12] The binding of Salbutamol to these G-protein coupled receptors initiates a signaling cascade.[5][13]
This activation of β2-adrenergic receptors leads to the stimulation of the enzyme adenylyl cyclase.[4][13] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]
PKA then phosphorylates various intracellular proteins, leading to two key effects that result in bronchodilation:
-
Inhibition of myosin light-chain kinase: This prevents the phosphorylation of myosin, a critical step for muscle contraction.
-
Decreased intracellular calcium concentrations: This further contributes to the relaxation of the airway smooth muscle.[4]
The culmination of this signaling pathway is the relaxation of the bronchial smooth muscle, leading to the widening of the airways and relief from bronchospasm.[4][6][10][11]
Visualizing the Salbutamol Signaling Pathway
The following diagram illustrates the signal transduction pathway initiated by Salbutamol upon binding to the β2-adrenergic receptor.
Experimental Workflow for Assessing Bronchodilator Activity
The following diagram outlines a general experimental workflow that could be employed to assess the bronchodilator activity of a compound like Salbutamol.
Conclusion
While a detailed technical guide on the biological activity of Salbutamol methyl ether cannot be provided due to a lack of available data, the extensive research on its parent compound, Salbutamol, offers a deep understanding of the β2-adrenergic agonist mechanism of action. Should research into the pharmacological properties of Salbutamol methyl ether be published in the future, a comprehensive analysis and guide can be developed. Until then, its role appears to be confined to the realm of immunological research tools.
References
- 1. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro effects of salbutamol on alveolar epithelial repair in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Salbutamol - Wikipedia [en.wikipedia.org]
- 6. Bronchodilatory effect of inhaled versus oral salbutamol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofrespiratorymedicine.com [africanjournalofrespiratorymedicine.com]
- 8. drugs.com [drugs.com]
- 9. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bronchodilators: Types, side effects, and how to take them [medicalnewstoday.com]
- 13. Salbutamol | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Salbutamol Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and other respiratory diseases. Salbutamol methyl ether is a derivative and a potential impurity or metabolite of salbutamol. Accurate and reliable analytical methods are crucial for the quantification of salbutamol methyl ether in research and pharmaceutical development to ensure product quality and safety.
This document provides a detailed application note and protocol for the analysis of salbutamol methyl ether using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The proposed method is based on established analytical techniques for salbutamol and its related compounds, adapted to account for the physicochemical properties of salbutamol methyl ether.
Principle of the Method
The analytical method is based on reversed-phase chromatography, where the separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. Salbutamol methyl ether, being more hydrophobic than salbutamol due to the methylation of a phenolic hydroxyl group, will exhibit a longer retention time under reversed-phase conditions. A gradient elution is employed to ensure adequate separation from salbutamol and other potential impurities with varying polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% v/v Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 276 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Salbutamol Methyl Ether reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, a procedure similar to the standard preparation can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.
Data Presentation
The following tables summarize the expected quantitative data for the validation of this analytical method. These values are typical for HPLC methods used for the analysis of pharmaceutical compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Result |
| Linearity (Concentration Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of Salbutamol Methyl Ether.
Logical Relationships of the HPLC System
Application Note: Quantification of Salbutamol Methyl Ether in Salbutamol Drug Substance using High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Salbutamol.
Abstract: This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Salbutamol methyl ether, a potential process-related impurity or degradation product, in Salbutamol drug substance. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control testing. Salbutamol methyl ether is used as a reference standard to establish system suitability and for the accurate quantification of this impurity.
Introduction
Salbutamol (also known as Albuterol) is a widely used short-acting β2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] During the synthesis of Salbutamol or through degradation, various impurities can be formed. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the final drug product.
Recent studies have indicated the potential for the formation of methylated derivatives of Salbutamol, particularly when methanol (B129727) is used as a solvent during synthesis or analysis.[2] Salbutamol methyl ether is one such potential impurity. This application note provides a detailed protocol for the use of Salbutamol methyl ether as a reference standard for its quantification in Salbutamol drug substance by a reversed-phase HPLC method with UV detection.
Experimental
Materials and Reagents
-
Salbutamol Methyl Ether Reference Standard (Purity ≥ 98%)
-
Salbutamol Sulphate Reference Standard (e.g., USP or EP)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (Analytical grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Detector: UV-Vis Detector
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 40 15.1 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 276 nm
-
Injection Volume: 10 µL
Protocols
Preparation of Standard Solutions
3.1.1. Salbutamol Methyl Ether Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Salbutamol Methyl Ether Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.
3.1.2. Salbutamol Stock Solution (1000 µg/mL): Accurately weigh approximately 12 mg of Salbutamol Sulphate Reference Standard (equivalent to 10 mg of Salbutamol) into a 10 mL volumetric flask. Dissolve and dilute to volume with Water.
3.1.3. Calibration Standards: Prepare a series of calibration standards by diluting the Salbutamol Methyl Ether Stock Solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.
Preparation of Sample Solution
Accurately weigh approximately 25 mg of the Salbutamol drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.
System Suitability
Inject a system suitability solution containing 1 µg/mL of Salbutamol Methyl Ether and 10 µg/mL of Salbutamol. The system is deemed suitable for use if the resolution between the Salbutamol and Salbutamol Methyl Ether peaks is greater than 2.0, the tailing factor for the Salbutamol Methyl Ether peak is less than 1.5, and the relative standard deviation (RSD) for five replicate injections of the Salbutamol Methyl Ether peak area is not more than 2.0%.
Analysis Procedure
Inject the blank (mobile phase), calibration standards, and sample solutions into the HPLC system and record the chromatograms.
Data Presentation
Calibration Curve for Salbutamol Methyl Ether
A typical calibration curve for Salbutamol methyl ether is constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1250 |
| 0.5 | 6300 |
| 1.0 | 12650 |
| 2.5 | 31500 |
| 5.0 | 63250 |
-
Linearity (R²): > 0.999
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
| Parameter | Result |
| Specificity | No interference from Salbutamol or other known impurities at the retention time of Salbutamol methyl ether. |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | |
| - Repeatability | < 1.5% |
| - Intermediate Precision | < 2.0% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Visualizations
References
Application Notes and Protocols for Salbutamol in Animal Models
Disclaimer: Information regarding the use of Salbutamol (B1663637) Methyl Ether in animal models is scarce in publicly available scientific literature. Salbutamol methyl ether is primarily described as a derivative of salbutamol used as an immunohapten for antibody production.[1] The following application notes and protocols are based on extensive research conducted on Salbutamol, the parent compound, and are intended to provide a foundational framework for researchers. Any investigation involving salbutamol methyl ether would likely require significant preliminary studies to establish its pharmacological and toxicological profile.
Introduction
Salbutamol (albuterol) is a short-acting, selective beta-2 adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[2][4] Animal models are crucial for elucidating the mechanisms of action, pharmacokinetics, efficacy, and safety of salbutamol and its derivatives. This document provides detailed application notes and protocols for the use of salbutamol in various animal models.
Mechanism of Action and Signaling Pathway
Salbutamol exerts its effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding activates Gs-proteins, which in turn stimulate adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[5] The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[2][5]
An additional signaling pathway has been identified in macrophages, where salbutamol, via cAMP, can inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK), thereby attenuating the production of inflammatory cytokines.[6]
Signaling Pathway Diagram
Caption: Salbutamol signaling pathway leading to smooth muscle relaxation.
Animal Models and Applications
Salbutamol has been studied in a variety of animal models for different research purposes.
| Animal Model | Application | Key Findings | Reference |
| Mice | Congenital Myasthenic Syndromes (CMS) | Improved weight gain, survival, and increased number of neuromuscular junctions in a DOK7-CMS model. | [7] |
| Cleft Palate Teratogenicity | High doses of salbutamol were associated with the development of cleft palate. | [8] | |
| Rats | Toxicology | High doses led to increases in heart weight, myocardial necrosis, and fibrosis. Also observed were growth of salivary and Harderian glands. | [8] |
| Myocardial Infarction Model | Salbutamol can be used as a substitute for isoproterenol (B85558) to induce myocardial infarction for experimental studies. | [9] | |
| Horses | Severe Asthma | Inhaled salbutamol provided potent and sustained bronchodilation. | [10] |
| Pharmacokinetics | Characterized the bronchopulmonary pharmacokinetics of (R)- and (S)-salbutamol enantiomers. | [11] | |
| Dogs | Toxicology (Acute Exposure) | Common clinical signs of overdose include tachycardia, tachypnea, and hypokalemia. | [12] |
| Pigs & Goats | Pharmacokinetics & Excretion | Studied the excretion and residual concentrations in edible tissues and living samples. | [13] |
| Rabbits | Histological Effects on Trachea | Salbutamol administration led to discontinuities in epithelial cells and an increase in goblet cells. | [14] |
Experimental Protocols
Protocol for Assessing Efficacy in a Mouse Model of Congenital Myasthenic Syndrome (CMS)
This protocol is adapted from studies on DOK7-CMS mice.[7]
Objective: To evaluate the effect of salbutamol on survival, weight gain, and neuromuscular junction (NMJ) integrity in a mouse model of DOK7-CMS.
Materials:
-
DOK7-CMS model mice and wild-type littermates
-
Salbutamol (Albuterol)
-
Sterile water for injection
-
Animal scale
-
Grip strength meter
-
Fluorescently-labeled α-bungarotoxin (for NMJ staining)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Animal Dosing:
-
From post-natal day 21, administer daily subcutaneous injections of salbutamol or vehicle control (water) to ColQ−/− mice for 7 weeks.[15]
-
A typical dose for subcutaneous injection is in the range of what has been used in similar studies.
-
-
Monitoring:
-
Record body weight daily.
-
Monitor survival rates.
-
Assess muscle strength using a forelimb grip strength meter at regular intervals (e.g., weekly).[15]
-
-
Neuromuscular Junction Analysis (at study termination):
-
Euthanize mice and dissect relevant muscles (e.g., lumbrical muscles).
-
Stain for acetylcholine (B1216132) receptors at the NMJ using fluorescently-labeled α-bungarotoxin.
-
Perform fluorescence microscopy to visualize and quantify the number and morphology of NMJs.
-
Experimental Workflow Diagram:
Caption: Workflow for CMS mouse model experiment.
Protocol for Inhaled Salbutamol Administration and Lung Function Assessment in Horses with Severe Asthma
This protocol is based on a study comparing salbutamol and hyoscine butylbromide in horses.[10]
Objective: To assess the bronchodilator efficacy of inhaled salbutamol in horses with severe asthma.
Materials:
-
Horses diagnosed with severe asthma in exacerbation
-
Pressurized metered-dose inhaler (pMDI) of salbutamol (e.g., 1000 µg)
-
Equine-specific spacer and face mask
-
Lung function testing equipment (e.g., impulse oscillometry)
-
Stethoscope
Procedure:
-
Baseline Measurements:
-
Perform baseline lung function tests to measure parameters such as pulmonary resistance and reactance.
-
Record baseline heart rate and intestinal borborygmi.
-
-
Drug Administration:
-
Administer a single dose of salbutamol (e.g., 1000 µg) via the pMDI with the spacer and face mask.
-
-
Post-Administration Monitoring:
-
Sequentially repeat lung function tests at various time points post-administration (e.g., 5, 15, 30, 60, 120, 180 minutes).
-
Monitor and record heart rate and intestinal sounds at the same time points.
-
-
Data Analysis:
-
Compare the post-administration lung function parameters to the baseline values to determine the onset, magnitude, and duration of bronchodilation.
-
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of salbutamol in different animal models.
| Animal Model | Administration Route | Dose | Tmax | Cmax | Half-life (t½) | Bioavailability | Reference |
| Horses | Inhaled | - | 0.29 ± 0.17 h | 0.12 ± 0.06 ng/mL | 6.06 h | 19.0% | [16] |
| Pigs | Oral | 1.2 mg/kg | - | - | - | - | [13] |
| Goats | Oral | 1.2 mg/kg | - | - | - | - | [13] |
Toxicology and Adverse Effects
High doses or acute overdose of salbutamol can lead to adverse effects, which are generally an extension of its pharmacological action.
| Animal Model | Observed Toxic Effects | Reference |
| Rats | Tachycardia, increased heart weight, myocardial necrosis, fibrosis, salivary and Harderian gland growth. | [8] |
| Mice | Cleft palate at high doses. | [8] |
| Dogs | Tachycardia, tachypnea, depression, vomiting, hypokalemia, cardiac arrhythmias. | [12] |
It is critical to establish appropriate dose ranges and monitor for adverse effects in any new animal study involving salbutamol or its derivatives.
Conclusion
Salbutamol has been extensively studied in a range of animal models, providing valuable insights into its therapeutic effects and toxicological profile. The protocols and data presented here offer a comprehensive guide for researchers working with salbutamol. While data on salbutamol methyl ether is limited, the information on the parent compound serves as an essential starting point for any future investigations into this derivative. Researchers should proceed with caution and conduct thorough dose-finding and safety studies when exploring novel salbutamol analogs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of salbutamol on neuromuscular junction function and structure in a mouse model of DOK7 congenital myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the toxicology of salbutamol (albuterol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of the bronchodilator efficacy and adverse effects of salbutamol and hyoscine butylbromide in horses with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retrospective evaluation of acute salbutamol (albuterol) exposure in dogs: 501 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excretion and Residual Concentration Correlations of Salbutamol Between Edible Tissues and Living Samples in Pigs and Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Salbutamol modifies the neuromuscular junction in a mouse model of ColQ myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Salbutamol and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637), also known as albuterol, is a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, clinical trials, and in the context of doping control.[1][3] Salbutamol is primarily metabolized in the liver to its main, inactive metabolite, salbutamol 4'-O-sulfate.[4][5][6] While the primary focus of quantification is on the parent drug and its sulfate (B86663) conjugate, the potential for other derivatives, such as methyl ethers, particularly during sample preparation with certain solvents, has been noted and warrants consideration.[1]
This document provides detailed protocols for the quantification of salbutamol and its major sulfate metabolite in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Signaling Pathway of Salbutamol
Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction activates adenylyl cyclase via a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][7] The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and relaxation of the bronchial smooth muscle, leading to bronchodilation.[5]
Caption: Salbutamol's mechanism of action leading to bronchodilation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of salbutamol and its sulfate metabolite in plasma and urine.
Table 1: Quantification of Salbutamol in Human Plasma
| Analytical Method | Sample Preparation | LLOQ | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 0.02 ng/mL | Not Specified | Not Specified | [8] |
| LC-MS/MS | Solid-Phase Extraction | 5 pg/mL | Not Specified | Not Specified | [9] |
| GC-MS | Ion-Pair Extraction and Derivatization (t-butyldimethylsilyl ether) | ~1 ng/mL | Not Specified | Not Specified | [10] |
| LC-MS/MS | Solid-Phase Extraction | 8.3 pg/mL | 2.1 pg/mL - 207.5 ng/mL | Not Specified | [11] |
| GC-MS | Solid-Phase Extraction and Derivatization (TMS) | 2 ng/mL | 2-200 ng/mL | 60-65% | [2] |
Table 2: Quantification of Salbutamol in Human Urine
| Analytical Method | Sample Preparation | LLOQ | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Direct Injection | 20 ng/mL | 200-2000 ng/mL | Not Applicable | [12] |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 1 ng/mL | Not Specified | Not Specified | [8] |
| LC-MS/MS | Solid-Phase Extraction | 0.3 ng/mL | 0.1-10 ng/mL | 83.8-102.3% | [13][14] |
| UHPLC-MS/MS | Protein Precipitation | 0.17 ng/mL | Not Specified | 97.4% | [11][15] |
Table 3: Quantification of Salbutamol-4'-O-Sulfate in Biological Samples
| Analytical Method | Biological Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 5 ng/mL | Not Specified | Not Specified | [9] |
| UHPLC-MS/MS | Human Serum | 51.8 pg/mL | 1.0 pg/mL - 51.8 ng/mL | Not Specified | [11] |
| UHPLC-MS/MS | Human Urine | 2.1 ng/mL | Not Specified | 99.9% | [11][15] |
Experimental Protocols
Protocol 1: Quantification of Salbutamol in Human Plasma by LC-MS/MS
This protocol is based on the method described by Zhang et al.[8]
1. Sample Preparation (Liquid-Liquid Extraction) a. To 500 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (e.g., acetaminophen). b. Add 2.5 mL of ethyl acetate (B1210297). c. Vortex for 3 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (30:70, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive ion electrospray (ESI+)
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
Internal Standard (Acetaminophen): m/z 152 → 110
-
Protocol 2: Quantification of Salbutamol in Human Urine by GC-MS
This protocol is a general procedure based on methods described in the literature.[2][10]
1. Sample Preparation (Solid-Phase Extraction and Derivatization) a. To 1 mL of urine, add an internal standard (e.g., trideuterio-salbutamol). b. Perform enzymatic hydrolysis if conjugated salbutamol is to be measured. c. Condition a solid-phase extraction (SPE) cartridge (e.g., ENV+) with methanol (B129727) followed by water. d. Load the urine sample onto the SPE cartridge. e. Wash the cartridge with distilled water. f. Elute the analyte with 1% trifluoroacetic acid in methanol. g. Evaporate the eluate to dryness. h. Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to form the trimethylsilyl (B98337) (TMS) ether. i. Heat the mixture to facilitate derivatization.
2. GC-MS Conditions
-
GC System: Agilent 6890N or equivalent
-
Column: HP-5MS or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of the derivatized analyte.
-
MS System: Mass selective detector
-
Ionization: Electron Impact (EI)
-
Monitored Ions (for TMS-salbutamol): m/z 369
Experimental Workflow
The general workflow for the quantification of salbutamol in biological samples involves sample collection, preparation, instrumental analysis, and data processing.
Caption: A generalized workflow for analyzing salbutamol in biological samples.
Discussion on Salbutamol Methyl Ether
The direct quantification of "salbutamol methyl ether" in biological samples is not a commonly reported analysis in the reviewed scientific literature. However, one study has highlighted the potential for the formation of methylation products of salbutamol when stored in methanolic solutions.[1] This is a critical consideration for researchers, as the use of methanol as a solvent during sample preparation or for the preparation of stock solutions could potentially lead to the artificial formation of salbutamol methyl ether, leading to inaccuracies in the quantification of the parent drug.
Should the quantification of a specific methyl ether of salbutamol be required, a dedicated method validation would be necessary. This would involve the synthesis and purification of the salbutamol methyl ether standard, the development of a specific and sensitive LC-MS/MS or GC-MS method, and a thorough validation of the method's performance characteristics, including stability studies to ensure that the ether is not formed or degraded during the analytical process. It is recommended to use non-methanolic solvents for sample preparation and reconstitution whenever possible to avoid this potential artifact.[1]
References
- 1. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clean-up, detection and determination of salbutamol in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrcps.com [ijcrcps.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Salbutamol Methyl Ether in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Salbutamol methyl ether is a potential impurity and a related substance of salbutamol. Its detection and quantification are crucial for ensuring the quality and safety of pharmaceutical formulations. This application note describes a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of salbutamol methyl ether in human plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, accuracy, and recovery.
Experimental Protocols
1. Materials and Reagents
-
Salbutamol methyl ether reference standard
-
Salbutamol-D3 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)[1]
-
Methanol (B129727) (LC-MS grade)[1][2]
-
Ammonium acetate (B1210297) (LC-MS grade)[1]
-
Ultrapure water
-
Human plasma (blank)
2. Standard Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve salbutamol methyl ether in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve Salbutamol-D3 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation A protein precipitation method is employed for plasma sample preparation.[1]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
5. MRM Transitions
The Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion for salbutamol methyl ether is its protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation. Based on the fragmentation of salbutamol[4], the proposed transitions for salbutamol methyl ether are listed below.
Table 2: MRM Transitions for Salbutamol Methyl Ether and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salbutamol Methyl Ether | 254.2 | 162.1 (Quantifier) | 15 |
| 254.2 | 144.1 (Qualifier) | 25 | |
| Salbutamol-D3 (IS) | 243.1 | 151.0 | 18 |
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation.
1. Linearity The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was assessed over a concentration range of 0.1 - 100 ng/mL.
2. Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days.
3. Recovery The extraction recovery of salbutamol methyl ether from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three QC levels.
4. Matrix Effect The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat standard solutions at the same concentrations.
Quantitative Data Summary
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Salbutamol Methyl Ether | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 0.3 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| MQC | 30 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| HQC | 80 | < 7 | 98 - 102 | < 9 | 97 - 103 |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 85 - 95 | 90 - 110 |
| MQC | 30 | 88 - 98 | 92 - 108 |
| HQC | 80 | 90 - 100 | 95 - 105 |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of salbutamol methyl ether.
Caption: Proposed fragmentation pathway for salbutamol methyl ether.
References
Developing Antibodies for Salbutamol Detection Using a Salbutamol-Derivative Immunohapten: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antibodies targeting the β2-adrenergic agonist, salbutamol (B1663637). The methodologies described herein focus on the synthesis of a salbutamol-based immunohapten, its conjugation to carrier proteins, and the subsequent production and characterization of polyclonal antibodies. Furthermore, a detailed protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the sensitive detection of salbutamol is provided.
Introduction
Salbutamol is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. However, its illicit use as a growth promoter in livestock necessitates sensitive and specific detection methods for food safety and regulatory purposes. Immunoassays, particularly ELISA, offer a high-throughput and cost-effective solution for screening salbutamol residues. The development of high-affinity and specific antibodies is paramount for the performance of these assays. This document outlines the key steps, from hapten design and synthesis to antibody production and immunoassay development, providing researchers with the necessary protocols to generate their own antibodies against salbutamol. While the specific use of a "salbutamol methyl ether" immunohapten has been noted in the literature, detailed public access to this specific synthesis protocol is limited. Therefore, this guide presents a well-established method for creating a salbutamol immunohapten using a common linker, which serves as a representative and effective approach.
Experimental Protocols
Synthesis of Salbutamol-Carboxymethoxyl-Amine Hapten
This protocol describes the synthesis of a salbutamol hapten with a linker arm, which is a crucial step for its subsequent conjugation to a carrier protein. The introduced carboxyl group will be the site of attachment.
Materials:
-
Salbutamol
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Alkylation: In a round-bottom flask, dissolve salbutamol in acetone. Add an excess of potassium carbonate and ethyl bromoacetate.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the salbutamol-carboxymethoxyl-amine hapten.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the synthesized hapten using techniques such as NMR and mass spectrometry to confirm its structure.
Conjugation of Hapten to Carrier Proteins (BSA and OVA)
The synthesized hapten is conjugated to bovine serum albumin (BSA) to create the immunogen (for immunizing animals) and to ovalbumin (OVA) to create the coating antigen (for ELISA). The active ester method is a common and effective technique for this purpose.
Materials:
-
Salbutamol-carboxymethoxyl-amine hapten
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of Hapten: Dissolve the salbutamol hapten, NHS, and DCC (or EDC) in anhydrous DMF.
-
Stir the mixture at room temperature for 4-6 hours to form the NHS-activated hapten.
-
Conjugation to Protein: In a separate vessel, dissolve BSA or OVA in PBS (pH 7.4).
-
Slowly add the NHS-activated hapten solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.
-
Purification: Transfer the reaction mixture to dialysis tubing and dialyze against PBS (pH 7.4) for 3-4 days with several changes of the buffer to remove unconjugated hapten and other small molecules.
-
After dialysis, store the immunogen (Hapten-BSA) and coating antigen (Hapten-OVA) at -20°C until use.
-
The conjugation ratio (moles of hapten per mole of protein) can be determined using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.
Production of Polyclonal Antibodies
This protocol outlines the immunization of rabbits to generate polyclonal antibodies against the salbutamol hapten.
Materials:
-
Hapten-BSA immunogen
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
New Zealand white rabbits
-
Syringes and needles
-
Centrifuge and tubes for serum collection
Procedure:
-
Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
First Immunization: Emulsify the Hapten-BSA immunogen (e.g., 1 mg/mL) with an equal volume of Freund's complete adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
Booster Immunizations: At 2-3 week intervals, prepare an emulsion of the Hapten-BSA immunogen with Freund's incomplete adjuvant.
-
Administer the booster injections subcutaneously.
-
Titer Monitoring: After the second or third booster immunization, collect small blood samples and determine the antibody titer using an indirect ELISA (as described in section 2.4, without the competitive step).
-
Continue booster immunizations until a high antibody titer is achieved.
-
Antibody Harvesting: Once a satisfactory titer is reached, collect a larger volume of blood and allow it to clot.
-
Centrifuge the clotted blood to separate the serum containing the polyclonal antibodies.
-
The antiserum can be further purified using protein A/G affinity chromatography to isolate the IgG fraction.
-
Store the purified antibodies at -20°C or -80°C.
Competitive Indirect ELISA (ciELISA) for Salbutamol Detection
This protocol describes a competitive indirect ELISA for the quantitative detection of salbutamol in samples.
Materials:
-
Hapten-OVA coating antigen
-
Anti-salbutamol polyclonal antibody (produced in section 2.3)
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugate)
-
Salbutamol standard solutions
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Coating: Dilute the Hapten-OVA coating antigen in coating buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of salbutamol standard solution or sample to each well, followed by 50 µL of the diluted anti-salbutamol antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted goat anti-rabbit IgG-HRP to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of salbutamol in the sample.
Data Presentation
The performance of the developed antibodies and the resulting immunoassay should be thoroughly characterized. Key parameters include antibody titer, sensitivity (IC50), and specificity (cross-reactivity).
Table 1: Representative Antibody Titer and Sensitivity Data
| Antibody Source | Hapten Used for Immunization | Coating Antigen | Antibody Titer | IC50 (ng/mL) | Reference |
| Rabbit Polyclonal | Salbutamol-4-aminobenzoic acid-BSA | Clenbuterol-OVA | Not Specified | 8.97 | [1] |
| Rabbit Polyclonal | Salbutamol sulphate-methanal-BSA | Salbutamol sulphate-methanal-OVA | 1:1,280,000 | 0.736 | [2] |
| Mouse Monoclonal | Salbutamol derivative-KLH | Not Specified | Not Specified | 0.19 | [3] |
Table 2: Representative Cross-Reactivity Data for Anti-Salbutamol Antibodies
| Compound | Cross-Reactivity (%) with Antibody from Ref.[1] | Cross-Reactivity (%) with Antibody from Ref.[3] |
| Salbutamol | 100 | 100 |
| Clenbuterol | 107 | < 0.1 |
| Ractopamine | Not Reported | < 0.1 |
| Terbutaline | Not Reported | < 0.1 |
| Mabuterol | Not Reported | < 0.1 |
Note: Cross-reactivity is calculated as (IC50 of Salbutamol / IC50 of competing compound) x 100%.
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
References
Application Notes: Analysis of Salbutamol and its Methyl Ether Derivative for Doping Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637) (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the treatment of asthma and exercise-induced bronchoconstriction. Due to its potential for misuse as an ergogenic and anabolic agent at high systemic doses, its use in sport is regulated by the World Anti-Doping Agency (WADA).[1][2] WADA permits the therapeutic use of inhaled salbutamol but sets a urinary threshold of 1,000 ng/mL, above which an adverse analytical finding (AAF) is considered, accounting for a measurement uncertainty to a decision limit of 1,200 ng/mL.[3][4]
Doping control laboratories routinely analyze salbutamol in urine using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For GC-MS analysis, derivatization is essential to improve the volatility and thermal stability of the polar salbutamol molecule. The most common method is trimethylsilylation (TMS).[3]
This document provides detailed protocols for the established methods of salbutamol analysis and explores a potential alternative derivatization strategy: the formation of salbutamol methyl ether. While methylation of salbutamol has been identified in the context of degradation in methanolic solutions, its controlled use as a derivatization technique for analytical purposes presents an area for investigation.[5] This application note outlines a proposed protocol for the synthesis and analysis of salbutamol methyl ether for doping control, alongside validated, standard procedures.
Part 1: Standard Protocols for Salbutamol Analysis
The established methods for the quantitative analysis of salbutamol in urine typically involve enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction and chromatographic analysis.[6][7]
Experimental Protocol 1: Sample Preparation from Urine
-
Enzymatic Hydrolysis : To a 2 mL aliquot of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. An internal standard, such as salbutamol-d3, should be added prior to hydrolysis.[7]
-
Incubation : Vortex the mixture and incubate at 55°C for 1 hour to ensure complete cleavage of the glucuronide conjugate.
-
Extraction (LLE) : After cooling, adjust the pH of the sample to >9 with a suitable buffer or base. Add 5 mL of an extraction solvent (e.g., tert-butyl methyl ether) and vortex for 10-15 minutes.[8]
-
Centrifugation : Centrifuge the sample at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution/Derivatization : The dried extract is now ready for reconstitution for LC-MS/MS analysis or for the derivatization step required for GC-MS analysis.
Experimental Protocol 2: GC-MS Analysis with Silylation
This is a common and well-validated approach for salbutamol confirmation.
-
Derivatization : To the dried extract from Protocol 1, add 50 µL of a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol.[7][9]
-
Reaction : Vortex the sample and heat at 60°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of salbutamol.
-
GC-MS/MS Analysis : Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS/MS system.
Table 1: Example GC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP Ultra-1 (17 m x 0.22 mm x 0.11 µm) or similar non-polar capillary column[7] |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | Initial 100°C, ramp to 240°C at 20°C/min, then to 310°C at 40°C/min, hold for 2 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000 series) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocol 3: LC-MS/MS Analysis
LC-MS/MS allows for the direct analysis of salbutamol without derivatization, offering a simpler and faster workflow.
-
Reconstitution : Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis : Inject a 5-10 µL aliquot into the LC-MS/MS system.
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3-5 minutes, hold, and re-equilibrate |
| Column Temp. | 40°C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Salbutamol: e.g., m/z 240 -> 148, 240 -> 166; Salbutamol-d3: e.g., m/z 243 -> 151 |
Quantitative Data from Published Methods
The following table summarizes performance characteristics from various validated methods for salbutamol quantification.
Table 3: Summary of Quantitative Performance Data for Salbutamol Analysis
| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Urine | 250 - 2000 | 10 | 100 | [7] |
| GC-MS | Blood | 3 - 100 | - | 5 | [2] |
| UPLC-MS/MS | Urine | 200 - 5000 | - | 200 | Ventura et al. (via[10]) |
| LC-MS/MS | Urine | 200 - 2000 | 20 | - | Thevis et al. (via[6]) |
| HPLC-MS/MS | Urine | 0.1 - 10 | - | 0.3 |[4] |
Part 2: Proposed Protocol for Salbutamol Methyl Ether Analysis
The derivatization of salbutamol to its methyl ether is presented here as a potential alternative to silylation for GC-MS analysis. This approach could yield a stable derivative with different fragmentation patterns, potentially offering enhanced selectivity. The proposed method utilizes Tetramethylammonium hydroxide (B78521) (TMAH) for an on-line "flash alkylation" in the hot GC injection port.[6][11]
Rationale for Methyl Ether Derivatization
-
Stability : Methyl ether derivatives can be more stable than TMS derivatives under certain conditions.
-
Alternative Fragmentation : Provides different mass fragments for confirmation, reducing potential matrix interferences.
-
Simplified Workflow : Flash alkylation with TMAH occurs in the GC inlet, potentially reducing offline sample handling time.[11]
It is critical to note that salbutamol can degrade in methanolic solutions to form methylation products, which could complicate quantitative analysis if methanol (B129727) is used as a storage or reconstitution solvent.[5] The proposed derivatization protocol must be carefully validated to ensure complete and reproducible conversion.
Caption: Experimental workflow for salbutamol analysis in urine.
Proposed Experimental Protocol 4: Flash Alkylation for Salbutamol Methyl Ether
This protocol is based on general procedures for flash alkylation with TMAH.[11]
-
Sample Preparation : Obtain a dried urine extract as described in Protocol 1.
-
Reconstitution : Reconstitute the dried extract in a suitable aprotic solvent (e.g., ethyl acetate) to a final volume of 50-100 µL.
-
Derivatization and Injection :
-
Draw 1 µL of TMAH solution (0.2 M in methanol) into a 10 µL GC syringe.
-
Draw a 1 µL air bubble.
-
Draw 1 µL of the reconstituted sample extract.
-
Inject the entire contents into the hot GC inlet (set to 300°C). The high temperature facilitates the rapid methylation of the phenolic and alcoholic hydroxyl groups of salbutamol.
-
Proposed GC-MS Method for Salbutamol Methyl Ether
The GC-MS parameters would be similar to those used for the TMS-derivative, as the volatility will be comparable.
Table 4: Proposed GC-MS Parameters for Salbutamol Methyl Ether
| Parameter | Setting |
|---|---|
| Gas Chromatograph | As in Table 1 |
| Column | As in Table 1 |
| Injector Temp. | 300°C (for flash alkylation) |
| Oven Program | To be optimized, but similar to Table 1 |
| Mass Spectrometer | As in Table 1 |
| Acquisition Mode | Full Scan (for identification) and MRM (for quantification) |
Caption: Proposed derivatization of salbutamol to its di-methyl ether.
Expected Mass Spectrum
Upon derivatization, both the phenolic and secondary alcohol hydroxyl groups are expected to be methylated. The resulting molecule, Salbutamol di-methyl ether, would have a molecular weight of 267.36 g/mol . The primary fragmentation in EI-MS is expected to occur via cleavage of the C-C bond between the aromatic ring and the ethylamino side chain, a characteristic fragmentation for β-agonists.
Table 5: Predicted Key Mass Fragments for Salbutamol di-methyl ether
| m/z | Proposed Fragment Structure / Loss |
|---|---|
| 267 | [M]+ (Molecular Ion) |
| 252 | [M - CH₃]+ |
| 179 | [CH₃O-C₆H₃(CH₂OCH₃)-CH=NH₂]+ (Benzyl fragment) |
| 86 | [CH₂=N⁺H-C(CH₃)₃] (Side-chain fragment) |
Conclusion
The analysis of salbutamol for doping control is robustly established using both LC-MS/MS and GC-MS with silylation derivatization. These methods are sensitive, specific, and have been validated extensively in accredited laboratories. The proposed use of salbutamol methyl ether derivatization via flash alkylation with TMAH offers a potential alternative for GC-MS analysis. This approach may provide benefits in derivative stability and offers an orthogonal confirmation method. However, it requires thorough investigation and validation to address potential challenges, such as incomplete derivatization and the potential for analyte degradation in methanolic solutions. Researchers investigating this method should focus on optimizing reaction conditions, characterizing the mass spectral fragmentation, and performing a full method validation according to WADA guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Analytical Method Validation for Salbutamol Methyl Ether
Introduction
Salbutamol (B1663637), a selective beta-2 adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2][3] Salbutamol methyl ether is a potential impurity or a related substance that may arise during the synthesis or degradation of Salbutamol. To ensure the quality and safety of pharmaceutical products containing Salbutamol, it is crucial to have a validated analytical method for the quantification of Salbutamol and the detection of its related substances, including Salbutamol methyl ether.[4][5][6][7]
This document outlines a comprehensive approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Salbutamol methyl ether, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10][11][12] The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method is designed to be stability-indicating, meaning it can resolve Salbutamol methyl ether from Salbutamol and its other potential degradation products.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 0.05M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Salbutamol methyl ether reference standard in 25 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample solution containing Salbutamol methyl ether at a target concentration within the validated range using the mobile phase as the diluent.
3. Validation Parameters and Procedures
The method validation will be performed according to ICH Q2(R2) guidelines, evaluating the following parameters:[8][9][10][11][12]
-
System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated by injecting five replicate injections of a working standard solution (e.g., 20 µg/mL). The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is demonstrated by analyzing blank samples (diluent), placebo samples, and samples spiked with Salbutamol and other known related impurities. The peaks should be well-resolved from each other. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be conducted to demonstrate the stability-indicating nature of the method.[6]
-
Linearity: The linearity of the method is established by analyzing a series of at least five concentrations of the working standard solution over the desired range (e.g., 1-50 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.
-
Accuracy: The accuracy is determined by the recovery of known amounts of Salbutamol methyl ether spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate at each level, and the percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD of the results is calculated.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD of the combined results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope) The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness: The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results.[8] Parameters to be varied include:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (± 2% organic component).
-
Column temperature (± 2°C).
-
pH of the buffer (± 0.2 units).
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15200 |
| 5 | 75500 |
| 10 | 151000 |
| 20 | 302500 |
| 50 | 758000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | - |
| Y-intercept | - |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.8% |
| 100% | 20 | 20.1 | 100.5% |
| 120% | 24 | 23.8 | 99.2% |
| Mean % Recovery | 99.5% |
Table 4: Precision Data
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 5: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Salbutamol's mechanism of action.
References
- 1. ajrcps.com [ajrcps.com]
- 2. jptcp.com [jptcp.com]
- 3. rjpn.org [rjpn.org]
- 4. Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. qbdgroup.com [qbdgroup.com]
Troubleshooting & Optimization
Technical Support Center: Salbutamol Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salbutamol (B1663637). The focus is on its stability, potential degradation pathways, and the formation of impurities, including ether derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of salbutamol?
Salbutamol stability is significantly influenced by pH, temperature, and the presence of certain excipients or solvents. In aqueous solutions, salbutamol's stability is pH-dependent, with maximum stability observed around pH 3.5.[1] The rate of decomposition increases at higher temperatures.[1] Additionally, the presence of alcohols like ethanol (B145695) can lead to the formation of ether degradation products, especially under acidic conditions.[1][2]
Q2: What are the known degradation pathways for salbutamol?
Salbutamol can degrade through several pathways, including:
-
Etherification: In the presence of alcohols (e.g., ethanol) and acidic conditions, salbutamol can undergo acid-catalyzed dehydration to form ether impurities.[1][2] Studies have identified the formation of salbutamol ethyl ethers and a diethyl ether in ethanolic solutions.[1][2] A similar mechanism can be inferred for the formation of salbutamol methyl ether in the presence of methanol (B129727).
-
Oxidation: Peroxidases, such as myeloperoxidase and lactoperoxidase, in the presence of hydrogen peroxide, can catalyze the oxidation of salbutamol, leading to the formation of free radical metabolites and potentially dimers like o,o'-disalbutamol.[3]
-
Photodegradation: Under visible light irradiation, especially in the presence of a photocatalyst like Mn-doped TiO2, salbutamol can degrade into various intermediate compounds.[4][5]
Q3: What is salbutamol methyl ether and why is it a concern?
Salbutamol methyl ether is recognized as a process impurity and potential degradation product of salbutamol.[6][7][8] Its presence can indicate instability of the active pharmaceutical ingredient (API) or issues during the manufacturing process. Regulatory guidelines require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.
Troubleshooting Guide
Issue 1: An unknown peak is observed during HPLC analysis of a salbutamol sample, potentially corresponding to an ether impurity.
-
Possible Cause: The sample may have been exposed to alcoholic solvents (e.g., methanol or ethanol) under acidic conditions, leading to the formation of the corresponding ether derivative.
-
Troubleshooting Steps:
-
Review Sample History: Check the solvent systems and pH conditions used in the preparation and storage of the sample.
-
Mass Spectrometry (MS) Analysis: Use a hyphenated technique like LC-MS to determine the molecular weight of the unknown peak. Salbutamol ethyl ethers have a molecular weight of 267 Da, and the diethyl ether is 295 Da.[1][2] Salbutamol methyl ether would have a molecular weight of 253.34 g/mol .[6][9]
-
Forced Degradation Study: Intentionally expose a pure salbutamol standard to acidic methanolic or ethanolic conditions to see if the unknown peak is generated.
-
Issue 2: Accelerated degradation of salbutamol is observed in a formulation.
-
Possible Cause: The pH of the formulation may not be optimal for salbutamol stability. The presence of certain buffer salts, like phosphate, can also accelerate degradation.[10] Sugars such as glucose can also increase the degradation rate.[10]
-
Troubleshooting Steps:
-
pH Measurement: Verify that the pH of the formulation is within the optimal range for salbutamol stability (around pH 3.5).[1]
-
Excipient Compatibility Study: Conduct a systematic study of salbutamol's stability in the presence of each excipient in the formulation to identify any incompatibilities.
-
Buffer Selection: Consider using buffer salts that are known to be more compatible with salbutamol, such as acetate.[10]
-
Quantitative Data Summary
Table 1: Degradation Products of Salbutamol in Ethanolic Solution
| Degradation Product | Molecular Weight (Da) | Notes |
| Salbutamol Ethyl Ether Isomers | 267 | Formation is favored in acidic pH and reaches a maximum at around 20% ethanol concentration.[1][2] |
| Salbutamol Diethyl Ether | 295 | Becomes the major degradation product in solutions with high ethanol concentrations (≥30%).[1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Salbutamol
This protocol is a general guideline based on published methods for the analysis of salbutamol and its degradation products.[11][12]
-
Chromatographic Conditions:
-
Column: ODS (C18) type, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: A mixture of methanol and water (e.g., 30:70) containing an ion-pairing agent like 0.02% sodium lauryl sulfate (B86663) (SLS), with the pH adjusted to 3.5 with acetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 276 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh an amount of salbutamol sulphate standard and dissolve it in a suitable solvent, such as 0.1N HCl, to a known concentration.
-
-
Sample Preparation:
-
Prepare the sample solution in the same solvent as the standard to achieve a similar concentration.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and compare the peak areas to quantify salbutamol and any degradation products. The method should be able to separate the main salbutamol peak from any impurity peaks.
-
Protocol 2: Forced Degradation Study of Salbutamol
Forced degradation studies are essential to develop and validate a stability-indicating method.
-
Acid Degradation: Expose a salbutamol solution to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).[13]
-
Alkaline Degradation: Expose a salbutamol solution to a basic medium (e.g., 0.1 M NaOH) at ambient temperature for a set time (e.g., 3 hours).[13]
-
Oxidative Degradation: Treat a salbutamol solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined duration (e.g., 3 hours).[13]
-
Thermal Degradation: Heat a solid or solution sample of salbutamol at a high temperature (e.g., 100°C) for a specified time (e.g., 3 hours).[13]
-
Photodegradation: Expose a salbutamol solution to UV light or a combination of UV and visible light.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to observe the formation of degradation products and their separation from the parent drug.
Visualizations
Caption: Acid-catalyzed formation of a salbutamol ether impurity.
Caption: Workflow for a forced degradation study of salbutamol.
References
- 1. researchgate.net [researchgate.net]
- 2. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albuterol Methyl Ether | 870076-72-5 [chemicalbook.com]
- 7. Salbutamol EP impurity A | CAS#:870076-72-5 | Chemsrc [chemsrc.com]
- 8. drjcrbio.com [drjcrbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. eijppr.com [eijppr.com]
- 13. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Purification of Salbutamol Methyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of salbutamol (B1663637) methyl ether.
Troubleshooting Guide
Q1: I am having difficulty separating salbutamol methyl ether from the reaction mixture. What purification techniques are recommended?
A1: The primary recommended purification technique for salbutamol methyl ether is column chromatography.[1] Recrystallization is also a common method for purifying salbutamol intermediates and may be applicable.[2][3]
Q2: My column chromatography separation is not effective. The fractions are still impure. What can I do?
A2: To improve column chromatography separation, consider the following:
-
Adsorbent Choice : Silica (B1680970) gel is a common stationary phase for the separation of compounds of moderate polarity like salbutamol derivatives.[4]
-
Solvent System (Mobile Phase) : A patent for the preparation of a salbutamol methyl ether intermediate describes using a petroleum ether: ethyl acetate (B1210297) eluent system, starting with a 2:1 ratio and progressing to a 1:1 ratio.[1] Optimizing the solvent system is crucial for good separation. It is recommended to first determine the best solvent system using Thin Layer Chromatography (TLC).[4]
-
Column Packing : Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[4]
-
Sample Loading : The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent and loaded carefully onto the column as a concentrated band.[4]
Q3: I am observing unexpected peaks in my HPLC analysis after purification. What could they be?
A3: Unexpected peaks could be due to several factors:
-
Starting Material Impurities : Impurities in the starting salbutamol or reagents can carry through the synthesis and purification.
-
Side Products : The etherification reaction may produce side products.
-
Degradation Products : Salbutamol and its derivatives can degrade under certain conditions. For instance, salbutamol can degrade in ethanolic solutions, especially under acidic conditions, to form ethyl ethers.[5][6] While you are synthesizing the methyl ether, similar degradation pathways could occur.
-
Known Salbutamol Impurities : Several impurities of salbutamol are known, such as Salbutamol EP Impurity A, which is chemically identical to salbutamol methyl ether.[7] Other related impurities include dimer ethers and various oxidation or side-reaction products.[8][9][10]
Q4: My yield of purified salbutamol methyl ether is very low. How can I improve it?
A4: Low yield can be addressed by:
-
Optimizing Reaction Conditions : Ensure the etherification reaction has gone to completion. A patent describing the synthesis of a methyl ether intermediate from salbutamol sulfate (B86663) suggests a reaction time of 16 hours at 10-20°C.[1]
-
Extraction Efficiency : During the work-up, ensure efficient extraction of the product from the aqueous layer. The patent mentions using dichloromethane (B109758) for extraction.[1]
-
Purification Process : Minimize losses during purification. In column chromatography, ensure careful fraction collection. For recrystallization, avoid using an excessive amount of solvent.
Frequently Asked Questions (FAQs)
Q1: What is salbutamol methyl ether?
A1: Salbutamol methyl ether, also known as 4-[(1RS)-2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol, is a derivative of salbutamol.[7] It is recognized as an impurity of salbutamol (Salbutamol EP Impurity A).[7]
Q2: What are the common impurities associated with salbutamol and its derivatives?
A2: A variety of impurities can be associated with salbutamol. These include other related substances formed during synthesis and degradation products. A comprehensive list of salbutamol impurities is often available from suppliers of pharmaceutical reference standards.[8][9]
Q3: What analytical methods are suitable for assessing the purity of salbutamol methyl ether?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of salbutamol and its related compounds.[11][12][13][14] Thin Layer Chromatography (TLC) can also be used for monitoring reaction progress and for preliminary purity assessment.[1][11]
Q4: Are there established protocols for the synthesis and purification of salbutamol methyl ether?
A4: Yes, a patented method describes the synthesis of a salbutamol methyl ether intermediate from salbutamol sulfate in methanol (B129727) under acidic conditions, followed by column purification.[1]
Data Presentation
Table 1: Column Chromatography Parameters for a Salbutamol Methyl Ether Intermediate
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1][4] |
| Mobile Phase | Petroleum ether: Ethyl acetate | [1] |
| Elution Gradient | 2:1 followed by 1:1 | [1] |
| Reported Yield | 20-23% | [1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Salbutamol Methyl Ether Intermediate
This protocol is adapted from a patented procedure for the purification of a salbutamol methyl ether intermediate.[1]
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial mobile phase (petroleum ether: ethyl acetate, 2:1).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude salbutamol methyl ether in a minimum amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the petroleum ether: ethyl acetate (2:1) mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with an appropriate staining agent.
-
Once the desired compound begins to elute, continue collecting fractions containing the pure product.
-
If necessary, increase the polarity of the mobile phase to petroleum ether: ethyl acetate (1:1) to elute the compound.
-
-
Analysis and Product Recovery:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified salbutamol methyl ether.
-
Assess the purity of the final product using HPLC.
-
Mandatory Visualization
Caption: Workflow for the purification and analysis of salbutamol methyl ether.
References
- 1. Preparation method of salbutamol sulfate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112062684B - Method for purifying salbutamol intermediate IV - Google Patents [patents.google.com]
- 3. CN108947831A - A kind of purification process of salbutamol intermediate III - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salbutamol EP Impurity A | 870076-72-5 | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Salbutamol Impurities | SynZeal [synzeal.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. auctoresonline.org [auctoresonline.org]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation [article.sapub.org]
- 14. Simultaneous Determination of Salbutamol Sulphate and Bromhexine Hydrochloride in Tablets by Reverse Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Salbutamol Methyl Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Salbutamol methyl ether in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Salbutamol methyl ether?
Q2: Why is my Salbutamol methyl ether not dissolving in water?
A2: Several factors could contribute to poor dissolution. Salbutamol, the parent compound, is described as sparingly soluble in water.[2][3][4] The methylation of one of the hydroxyl groups to form the ether derivative may alter its polarity and hydrogen bonding capacity, potentially impacting its aqueous solubility. Furthermore, the pH of your water can significantly influence the solubility of an amine-containing compound like Salbutamol methyl ether. In neutral or alkaline water, the compound will be predominantly in its less soluble, non-ionized form.
Q3: How does pH affect the solubility of Salbutamol methyl ether?
A3: As a compound containing an amine group, Salbutamol methyl ether is expected to exhibit greater solubility in acidic conditions.[5] In an acidic environment, the amine group becomes protonated, forming a more soluble salt. Conversely, in neutral or basic solutions, the compound will be in its free base form, which is generally less soluble in water. Therefore, adjusting the pH of your aqueous solution to be more acidic should enhance the solubility of Salbutamol methyl ether.
Q4: Can I use cosolvents to improve the solubility of Salbutamol methyl ether?
A4: Yes, using cosolvents is a common and effective strategy for increasing the solubility of poorly water-soluble drugs.[6][7][8][9] Water-miscible organic solvents such as ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can reduce the polarity of the aqueous environment, making it more favorable for dissolving less polar compounds. For Salbutamol, the parent compound, its solubility increases with the addition of ethanol to water.[10][11] A similar trend would be expected for its methyl ether derivative.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudy solution or visible particles after adding Salbutamol methyl ether to water. | The concentration of Salbutamol methyl ether exceeds its intrinsic aqueous solubility at the current pH and temperature. | 1. Adjust the pH: Lower the pH of the solution to below the pKa of the amine group (typically in the range of 8-10 for similar compounds) by adding a small amount of a suitable acid (e.g., hydrochloric acid). This will protonate the amine, increasing its solubility. 2. Use a cosolvent: Prepare a stock solution of Salbutamol methyl ether in a water-miscible organic solvent like ethanol or propylene glycol, and then add this stock solution to your aqueous buffer.[6][7][8][9] 3. Gentle heating: Cautiously warm the solution while stirring to aid dissolution. Be mindful of potential degradation at elevated temperatures. |
| Precipitation occurs when a stock solution of Salbutamol methyl ether (in organic solvent) is added to an aqueous buffer. | The final concentration of the organic solvent in the aqueous buffer is insufficient to maintain the solubility of Salbutamol methyl ether. The pH of the final solution may also be unfavorable. | 1. Increase the cosolvent ratio: Increase the percentage of the organic cosolvent in the final aqueous solution. 2. Optimize the addition process: Add the stock solution slowly to the aqueous buffer while vigorously stirring to ensure rapid and uniform mixing. 3. Adjust the pH of the aqueous buffer: Ensure the receiving aqueous buffer is at an acidic pH to promote the formation of the more soluble protonated form of Salbutamol methyl ether. |
| Inconsistent solubility results between experiments. | Variations in the pH of the water used, temperature fluctuations, or differences in the solid-state properties (e.g., crystalline vs. amorphous form) of the Salbutamol methyl ether. | 1. Standardize the solvent: Use a buffered aqueous solution with a consistent, controlled pH for all experiments. 2. Control the temperature: Perform all solubility experiments at a constant, recorded temperature. 3. Characterize the solid material: If possible, characterize the solid form of your Salbutamol methyl ether to ensure consistency between batches. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines the steps to determine the solubility of Salbutamol methyl ether at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of Salbutamol methyl ether to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of Salbutamol methyl ether in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Solubility Enhancement with a Cosolvent (Ethanol)
This protocol describes a method to enhance the solubility of Salbutamol methyl ether using ethanol as a cosolvent.
-
Preparation of Cosolvent Systems: Prepare a series of aqueous solutions with varying concentrations of ethanol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Solubility Measurement: Following the steps outlined in Protocol 1 (steps 2-5), determine the solubility of Salbutamol methyl ether in each of the cosolvent mixtures.
-
Data Analysis: Plot the solubility of Salbutamol methyl ether against the percentage of ethanol in the aqueous solution.
Visualizing Experimental Workflows
Caption: Workflow for determining the solubility of Salbutamol methyl ether.
Signaling Pathways and Logical Relationships
Caption: Factors influencing the aqueous solubility of Salbutamol methyl ether.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijpba.in [ijpba.in]
- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. properties [ch.ic.ac.uk]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
optimizing reaction conditions for Salbutamol methyl ether synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Salbutamol (B1663637) methyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Salbutamol methyl ether?
A1: The most frequently cited method involves the acid-catalyzed methylation of Salbutamol using methanol (B129727). Typically, Salbutamol sulfate (B86663) is dissolved in methanol, and a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added. The reaction is then allowed to proceed at a controlled temperature for a specific duration.[1]
Q2: What is a typical yield for the synthesis of Salbutamol methyl ether?
A2: Reported yields for the acid-catalyzed methylation of Salbutamol in methanol are in the range of 23%.[1] Optimization of reaction conditions may lead to improved yields.
Q3: What are the potential side products in this reaction?
A3: Besides the desired mono-methylated product, the formation of other methylated byproducts is possible. Studies have detected the presence of multiple unreported methylation products in methanolic solutions of Salbutamol.[2] These could include di-methylated species or methylation at other reactive sites. Incomplete reaction leading to residual Salbutamol is also a common impurity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A developed TLC method for Salbutamol and its related impurities uses a mobile phase of acetonitrile, methanol, and ammonium (B1175870) hydroxide, with visualization under UV light at 254 nm.[3]
Q5: What is the recommended method for purifying the final product?
A5: Purification of Salbutamol methyl ether is typically achieved through column chromatography or recrystallization.[1] For intermediates of similar structure, crystallization from solvents such as isopropyl ether, petroleum ether, or ethanol (B145695) has been shown to yield high purity products ( >98%).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst or insufficient acid concentration. | Ensure the acid catalyst is fresh and of the correct concentration. The strength of the acid can significantly impact methylation rates.[4] |
| Low reaction temperature. | While the reported temperature is 10-20°C, a slight increase in temperature may enhance the reaction rate. However, this should be done cautiously to avoid side product formation.[1] | |
| Insufficient reaction time. | The reaction is reported to be complete in 16 hours.[1] Monitor the reaction by TLC to ensure it has gone to completion. | |
| Presence of Multiple Products (Spots on TLC) | Formation of multiple methylation byproducts. | This may be due to the reaction conditions being too harsh (e.g., high temperature or high acid concentration). Consider reducing the temperature or the amount of acid catalyst. The use of protecting groups on other reactive sites of the Salbutamol molecule could be explored for more selective methylation. |
| Degradation of starting material or product. | Salbutamol can degrade under certain conditions.[2] Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is suspected. | |
| Difficulty in Isolating the Product | Product is highly soluble in the workup solvents. | During aqueous workup and extraction, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. Use of brine washes can help to reduce solubility in the aqueous layer. |
| Oily product that is difficult to crystallize. | If the product oils out during crystallization, try using a different solvent system. For similar intermediates, solvents like isopropyl ether, petroleum ether, and ethanol have been successful.[1] Seeding with a small crystal of the pure product, if available, can also induce crystallization. | |
| Low Purity of the Final Product | Incomplete separation from starting material or byproducts. | Optimize the column chromatography conditions (e.g., solvent gradient) for better separation. Alternatively, attempt recrystallization from a suitable solvent system to improve purity.[1] |
Experimental Protocols
Protocol 1: Synthesis of Salbutamol Methyl Ether
This protocol is based on a reported method for the preparation of a Salbutamol methyl ether intermediate.[1]
Materials:
-
Salbutamol sulfate
-
Methanol
-
37% Hydrochloric acid or 98% Sulfuric acid
-
Sodium carbonate or Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a suitable reaction vessel, dissolve Salbutamol sulfate in methanol.
-
Add a catalytic amount of either 37% hydrochloric acid or 98% sulfuric acid to the solution.
-
Maintain the reaction mixture at a temperature of 10-20°C for 16 hours.
-
Monitor the reaction progress using TLC (see Protocol 2).
-
Once the reaction is complete, neutralize the solution by adding sodium carbonate or sodium bicarbonate until the solution is alkaline.
-
Concentrate the mixture to dryness under reduced pressure.
-
To the residue, add water and extract with dichloromethane (2x).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to dryness to obtain the crude product.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate eluent system (e.g., starting with a 2:1 ratio and gradually increasing the polarity).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
This protocol is adapted from a validated method for Salbutamol and its impurities.[3]
Materials:
-
Silica gel TLC plates
-
Acetonitrile
-
Methanol
-
Ammonium hydroxide
-
UV lamp (254 nm)
Procedure:
-
Prepare the mobile phase by mixing acetonitrile, methanol, and ammonium hydroxide. A reported ratio for related compounds is 10:85:5 (v/v/v).[3] The optimal ratio may need to be determined empirically.
-
Spot a small amount of the reaction mixture onto the TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate from the chamber and let it dry.
-
Visualize the spots under a UV lamp at 254 nm. The starting material (Salbutamol) and the more non-polar product (Salbutamol methyl ether) should have different Rf values.
Data Presentation
Table 1: Summary of Reaction Conditions for Salbutamol Methyl Ether Synthesis [1]
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5.0 g Salbutamol sulfate | 3.0 g Salbutamol sulfate |
| Solvent | 100 mL Methanol | 60 mL Methanol |
| Catalyst | 1 mL 37% Hydrochloric acid | 0.2 mL 98% Sulfuric acid |
| Temperature | 10-20 °C | Not specified, assumed similar |
| Reaction Time | 16 hours | Not specified, assumed similar |
| Workup | Neutralization with Sodium carbonate, DCM extraction | Neutralization with Sodium bicarbonate, DCM extraction |
| Purification | Column chromatography (Petroleum ether:Ethyl acetate) | Column chromatography (Petroleum ether:Ethyl acetate) |
| Yield | 23% | 23% |
Visualizations
Caption: Experimental workflow for the synthesis of Salbutamol methyl ether.
Caption: Troubleshooting logic for Salbutamol methyl ether synthesis.
References
- 1. CN108947831A - A kind of purification process of salbutamol intermediate III - Google Patents [patents.google.com]
- 2. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
avoiding byproduct formation in Salbutamol methyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Salbutamol (B1663637) methyl ether. Our focus is on preventing the formation of byproducts to ensure a higher yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of Salbutamol methyl ether?
A1: The primary byproducts in Salbutamol methyl ether synthesis arise from the non-selective methylation of the Salbutamol molecule, which contains multiple reactive sites. The most common byproducts include:
-
N-methylated Salbutamol: Methylation of the secondary amine.
-
Di-O-methylated Salbutamol: Methylation of both the phenolic hydroxyl and the hydroxymethyl groups.
-
Tri-methylated Salbutamol: Methylation of the amine, the phenolic hydroxyl, and the hydroxymethyl groups.
-
Unreacted Salbutamol: Incomplete reaction leading to the presence of the starting material in the final product mixture.
A study on the stability of Salbutamol in methanol (B129727) has identified the formation of three methylation products, confirming the potential for non-selective methylation.[1]
Q2: How can I selectively methylate the phenolic hydroxyl group of Salbutamol?
A2: Selective O-methylation of the phenolic hydroxyl group in the presence of other hydroxyl groups and a secondary amine is a significant challenge.[2] Strategies to enhance selectivity include:
-
Use of Protecting Groups: Employing protecting groups for the more reactive functional groups, such as the secondary amine and the primary alcohol, is a common strategy in Salbutamol synthesis to prevent unwanted side reactions.[3][4]
-
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and the choice of solvent and base can favor the desired O-methylation.
-
Choice of Methylating Agent: The reactivity and steric hindrance of the methylating agent can influence the selectivity of the reaction.
Q3: What are the recommended purification methods to remove byproducts from Salbutamol methyl ether?
A3: Column chromatography is a frequently employed method for the purification of Salbutamol methyl ether and its intermediates.[5] The choice of eluent is critical for achieving good separation. A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297).[5] Recrystallization is another effective technique for purifying Salbutamol intermediates.[6]
Troubleshooting Guides
Issue 1: Low Yield of Salbutamol Methyl Ether
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction is stalling, consider increasing the reaction time or temperature cautiously. |
| Degradation of Product | Salbutamol is known to degrade under certain conditions.[1] Avoid unnecessarily high temperatures and prolonged reaction times. |
| Suboptimal Reagent Stoichiometry | Ensure the accurate measurement and stoichiometry of all reactants, including the methylating agent and the base. |
| Inefficient Work-up and Extraction | During the work-up, ensure the complete extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane (B109758).[5] Dry the organic phase thoroughly before solvent evaporation. |
Issue 2: Presence of Multiple Methylated Byproducts
| Possible Cause | Troubleshooting Step |
| Non-selective Methylation | Implement a protecting group strategy. Protect the secondary amine and the primary alcohol before the methylation step. A common approach in similar syntheses involves the use of a benzyl (B1604629) protecting group for the amine.[4] |
| Over-methylation | Carefully control the stoichiometry of the methylating agent. Use of an excess of the methylating agent can lead to the formation of di- and tri-methylated byproducts. |
| Inappropriate Base | The choice of base can influence the nucleophilicity of the different functional groups. A weaker base may favor the deprotonation of the more acidic phenolic hydroxyl group. |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the methylation of less reactive sites. Conduct the reaction at a lower temperature. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Byproducts with Similar Polarity | Optimize the solvent system for column chromatography. A gradual change in the eluent polarity (gradient elution) might be necessary to separate compounds with close Rf values. |
| Oily Product | If the product is an oil, consider converting it to a salt to facilitate purification by recrystallization.[7] |
| Contamination with Starting Material | If a significant amount of unreacted Salbutamol is present, consider adjusting the reaction conditions to drive the reaction to completion or perform a pre-purification step to remove the more polar starting material. |
Experimental Protocols
Synthesis of Salbutamol Methyl Ether Intermediate
This protocol is adapted from a patented procedure for the preparation of a methyl ether intermediate of Salbutamol sulfate (B86663).[5]
Materials:
-
Salbutamol sulfate
-
Methanol
-
37% Hydrochloric acid or 98% Sulfuric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve Salbutamol sulfate (e.g., 5.0 g) in methanol (e.g., 100 ml).
-
Add a catalytic amount of acid (e.g., 1 ml of 37% HCl or 0.2 ml of 98% H₂SO₄).
-
Maintain the reaction at 10-20°C for 16 hours. Monitor the reaction completion by TLC.
-
After the reaction is complete, neutralize the solution by adding sodium bicarbonate until it is alkaline.
-
Concentrate the mixture to dryness.
-
Add water (e.g., 30 ml) to the residue and extract with dichloromethane (e.g., 2 x 30 ml).
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Concentrate the organic phase to dryness.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate eluent system (e.g., starting with a 2:1 ratio and gradually increasing the polarity).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield of Methyl Ether Intermediate | 20-23% | [5] |
| Reaction Temperature | 10-20°C | [5] |
| Reaction Time | 16 hours | [5] |
| Column Chromatography Eluent | Petroleum ether:Ethyl acetate (2:1 to 1:1) | [5] |
Visual Guides
Caption: Workflow for the synthesis of Salbutamol methyl ether and key troubleshooting points.
Caption: Potential pathways for desired product and byproduct formation during methylation.
Caption: A logical decision-making guide for troubleshooting byproduct formation.
References
- 1. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. synthesis [ch.ic.ac.uk]
- 4. CN1059904A - Preparation method of salbutamol and its intermediate - Google Patents [patents.google.com]
- 5. Preparation method of salbutamol sulfate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN108947831A - A kind of purification process of salbutamol intermediate III - Google Patents [patents.google.com]
- 7. CN112062684B - Method for purifying salbutamol intermediate IV - Google Patents [patents.google.com]
Troubleshooting Salbutamol Methyl Ether HPLC Separation: A Technical Support Guide
Welcome to our technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) separation of Salbutamol (B1663637) and its related substances, including Salbutamol methyl ether. This guide is designed for researchers, scientists, and drug development professionals to quickly resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC separation of Salbutamol and its impurities?
A1: The most frequently encountered problems include poor peak resolution, peak tailing, inconsistent retention times, and the appearance of extraneous peaks. These issues can often be attributed to the interaction of the basic Salbutamol molecule with the silica-based stationary phase of the HPLC column.[1][2]
Q2: Why is peak tailing a common problem for Salbutamol analysis, and how can it be mitigated?
A2: Peak tailing for basic compounds like Salbutamol is often caused by strong interactions between the cationic analyte and anionic free silanol (B1196071) groups on the silica (B1680970) stationary phase.[1] To minimize this, consider the following:
-
Mobile Phase Modification: Add an ionic reagent, such as triethylamine (B128534) (TEA) or sodium heptane (B126788) sulfonate, to the mobile phase. These agents compete with Salbutamol for binding to the free silanols, thus improving peak shape.[1]
-
pH Adjustment: Buffering the mobile phase to a consistent pH is crucial for reproducible results and can help in achieving symmetrical peaks.[1]
-
Column Conditioning: Pre-conditioning the column with the mobile phase containing the modifier (e.g., TEA) can help in blocking the active silanol sites before the actual analysis.[1]
Q3: My retention times for Salbutamol and Salbutamol methyl ether are shifting between injections. What could be the cause?
A3: Fluctuating retention times can stem from several factors:
-
Mobile Phase Instability: Ensure the mobile phase is well-mixed, degassed, and that its composition remains constant throughout the analytical run. Inconsistent pH of the buffer component can also lead to shifts.[1]
-
Column Temperature: Variations in column temperature can significantly impact retention times. Using a column oven to maintain a constant temperature is highly recommended.[3]
-
Column Equilibration: Insufficient column equilibration between injections or gradient runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Q4: I am observing poor resolution between Salbutamol and Salbutamol methyl ether peaks. What steps can I take to improve it?
A4: To enhance the separation between closely eluting peaks:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.[3][4][5][6]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can be very effective in separating complex mixtures of related substances.[3][4][5][6]
-
Change the Stationary Phase: If resolution is still an issue, consider using a different type of HPLC column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Adjust pH: The pH of the mobile phase can significantly influence the ionization state of the analytes and, consequently, their retention and selectivity. Experimenting with different pH values (while staying within the column's stable range) can improve separation.[4][5][6]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific HPLC separation problems.
Issue 1: Asymmetrical or Tailing Peak for Salbutamol
-
Symptom: The Salbutamol peak exhibits a tailing edge, leading to poor integration and inaccurate quantification.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Add a competing amine like Triethylamine (TEA) to the mobile phase at a concentration of 0.05-0.1%.[1] This will mask the active silanol sites. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is controlled with a suitable buffer. For Salbutamol, a slightly acidic pH (e.g., around 3-5.5) is often used to ensure consistent protonation.[3][7] |
| Column Overload | Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion. |
| Column Degradation | If the problem persists with a fresh mobile phase and lower sample concentration, the column may be degraded. Replace the column with a new one of the same type. |
Issue 2: Poor Separation Between Salbutamol and Salbutamol Methyl Ether
-
Symptom: The peaks for Salbutamol and its methyl ether are co-eluting or have a resolution value of less than 1.5.
-
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Strength | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to increase retention and potentially improve separation. |
| Isocratic Elution Inadequacy | Switch to a gradient elution method. Start with a lower organic phase concentration and gradually increase it. This can help to separate compounds with different polarities more effectively.[3] |
| Incorrect Column Choice | The current column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded column) to alter the selectivity of the separation. |
| Flow Rate Too High | Decrease the flow rate. This can sometimes improve resolution, although it will increase the run time. |
Experimental Protocols
Below are examples of HPLC methodologies that have been successfully used for the separation of Salbutamol and its related substances. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACE C18 (150 x 4.6 mm, 5 µm)[3] | Synergi 4µm Polar-RP 80A (150 x 4.6 mm)[8] | Kromasil C18 (125 x 4.0 mm)[7] |
| Mobile Phase A | 0.05% TEA solution, pH 5.5 with acetic acid[3] | Ammonium acetate (B1210297) buffer[8] | Potassium dihydrogen phosphate (B84403) and Heptane sulfonic acid sodium salt buffer, pH 3.7[7] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[3] | Methanol[8] | Acetonitrile[7] |
| Gradient | 5% B to 90% B over 25 min[3] | 75:25 (Buffer:Methanol) Isocratic[8] | 81.5:18.5 (Buffer:Acetonitrile) Isocratic[7] |
| Flow Rate | 1.0 mL/min[3][7] | Not Specified | 1.0 mL/min[7] |
| Column Temp. | 35 °C[3] | Not Specified | 40 °C[7] |
| Detection (UV) | 277 nm[3] | Not Specified | 210 nm[7] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for Salbutamol and its impurities.
Caption: A flowchart for troubleshooting HPLC separation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC Versus SFC for the Determination of Salbutamol Sulphate and Its Impurities in Pharmaceuticals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. HPLC Versus SFC for the Determination of Salbutamol Sulphate and Its Impurities in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. sciensage.info [sciensage.info]
- 8. eijppr.com [eijppr.com]
Technical Support Center: Matrix Effects in Salbutamol Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in the mass spectrometric analysis of Salbutamol (B1663637). While the focus is on Salbutamol, the principles and troubleshooting strategies discussed are broadly applicable to its derivatives, including Salbutamol methyl ether.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Salbutamol analysis?
A1: Matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Salbutamol analysis by LC-MS/MS, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the assay.[1][2] The primary cause is the competition between Salbutamol and matrix components for ionization in the mass spectrometer's source.[3]
Q2: What are the common sources of matrix effects in biological samples like plasma and urine?
A2: Endogenous components of biological fluids are major contributors to matrix effects. These include:
-
Phospholipids: Abundant in plasma and can cause significant ion suppression.
-
Salts and ions: Can alter the droplet surface tension and charge, affecting analyte ionization.
-
Endogenous metabolites: A wide range of small molecules that can co-elute with Salbutamol.
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere.
Q3: How can I detect the presence of matrix effects in my Salbutamol assay?
A3: A common method is the post-extraction addition technique. This involves comparing the peak area of Salbutamol in a neat solution to the peak area of Salbutamol spiked into a blank, extracted sample matrix.[1] A significant difference in peak areas indicates the presence of matrix effects. Another approach is to infuse a constant concentration of Salbutamol into the mass spectrometer while injecting a blank extracted matrix; any dip in the baseline signal at the retention time of Salbutamol signifies ion suppression.[4]
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?
A4: A SIL-IS, such as deuterated Salbutamol, is the most effective way to compensate for matrix effects.[2] Because the SIL-IS has nearly identical physicochemical properties to Salbutamol, it will experience a similar degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio. However, it is still crucial to minimize matrix effects as much as possible to ensure robust and reliable results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or no Salbutamol signal in spiked samples.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.[5][6][7]
-
Optimize Chromatography: Modify the chromatographic conditions to separate Salbutamol from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.[4]
-
Sample Dilution: If the Salbutamol concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.[2]
-
Troubleshooting Steps:
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2][8]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[2]
-
Enhance Sample Cleanup: A more robust sample preparation method will minimize the variability in matrix effects.[2]
-
Issue 3: Poor peak shape for Salbutamol.
-
Possible Cause: Interaction of Salbutamol with metal surfaces within the HPLC system, particularly the column, can lead to peak tailing and signal loss.[9]
-
Troubleshooting Steps:
-
Use Metal-Free or PEEK-Lined Columns: Consider using columns with metal-free housing or PEEK-lined hardware to minimize interactions with metal ions.[9]
-
Mobile Phase Modification: Adjusting the mobile phase pH or adding chelating agents can sometimes improve peak shape.
-
Quantitative Data Summary
The following table summarizes the reported matrix effects and recovery for Salbutamol in various studies.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Salbutamol | Urine | Dilution with Methanol (B129727) | 86.1 - 93.7 | 94.6 - 97.4 | [8] |
| Salbutamol-4′-O-sulfate | Urine | Dilution with Methanol | 68.4 - 70.3 | 99.9 - 104.4 | [8] |
| Salbutamol Enantiomers | Porcine Urine | Solid-Phase Extraction | Not explicitly quantified | 83.82 - 102.33 | [5] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Salbutamol in Urine [5][7]
This protocol is based on methods developed for the extraction of Salbutamol from urine samples.
-
Sample Pre-treatment: To a 2.5 mL aliquot of urine, add 100 µL of pH 7 phosphate (B84403) buffer and 25 µL of β-glucuronidase.[7]
-
Hydrolysis: Heat the sample at 55°C for 1 hour.[7]
-
Centrifugation: Centrifuge the hydrolysate for 5 minutes at 2500 rpm.[7]
-
SPE Cartridge Conditioning: Condition an Abs-Elut Nexus SPE cartridge with 500 µL of methanol followed by 500 µL of water.[5][7]
-
Sample Loading: Load 2 mL of the supernatant onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[7]
-
Washing: Wash the cartridge with 1 mL of water.[7]
-
Elution: Elute Salbutamol with 100 µL of a methanol/acetonitrile (30:70) mixture.[7]
-
Reconstitution: Add 130 µL of 10mM ammonium (B1175870) acetate (B1210297) to the eluate before LC-MS/MS analysis.[7]
Protocol 2: Liquid-Liquid Extraction (LLE) for Salbutamol in Plasma [10]
This protocol is adapted from a method for the determination of Salbutamol in human plasma.
-
Sample Preparation: To 1 mL of plasma, add the internal standard (e.g., acetaminophen).
-
Extraction: Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insights.sent2promo.com [insights.sent2promo.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Salbutamol Methyl Ether
This technical support guide provides troubleshooting information and frequently asked questions regarding the influence of pH on the stability of Salbutamol (B1663637) methyl ether. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct stability data for Salbutamol methyl ether is limited. The following guidance is extrapolated from studies on Salbutamol and its ethyl ether analogs. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for the stability of Salbutamol methyl ether in aqueous solutions?
A1: Based on data for Salbutamol, the maximum stability is anticipated in the acidic pH range, likely between pH 3 and 4.[1][2][3] Salbutamol shows minimum stability around pH 9.[1] Acidic conditions are known to be necessary for the formation of ether degradation products of Salbutamol in ethanolic solutions, which suggests that pH will be a critical factor in the stability of its methyl ether derivative.[3][4]
Q2: How does temperature affect the degradation of Salbutamol derivatives at different pH values?
A2: Generally, the degradation of Salbutamol and its derivatives accelerates at elevated temperatures. This effect is often pH-dependent. For instance, studies on Salbutamol sulfate (B86663) have shown that the decomposition rate increases with higher temperatures, and this degradation is influenced by the pH of the solution.
Q3: What analytical techniques are recommended for monitoring the stability of Salbutamol methyl ether?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5] This involves using a column and mobile phase that can separate the intact Salbutamol methyl ether from its potential degradation products. UV detection is commonly used for quantification.
Q4: Are there any specific buffer salts that should be avoided in stability studies?
A4: Yes, buffer salts can have unpredictable effects on the stability of Salbutamol. For Salbutamol sulphate, phosphate (B84403) buffers have been shown to accelerate degradation, while acetate (B1210297) buffers appeared to have a stabilizing effect.[1] It is advisable to conduct preliminary screening of different buffer systems or use a pH-stat to maintain pH without buffers.[1]
Q5: How does light exposure impact the stability of Salbutamol derivatives?
A5: Salbutamol is known to be sensitive to light, which can induce degradation.[6] The rate of photodegradation is also influenced by pH, with faster degradation observed at pH 3 and 12 for Salbutamol.[6] Therefore, it is crucial to protect solutions of Salbutamol methyl ether from light during stability testing and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of Salbutamol methyl ether | The pH of the solution may be in an unstable range (e.g., alkaline). | Verify the pH of your solution. Adjust to a more acidic pH (3-4) for potentially enhanced stability.[1] |
| The solution may be exposed to light. | Protect samples from light by using amber vials or covering them with aluminum foil.[6] | |
| The presence of oxygen can accelerate degradation.[1] | Degas your solvents and consider blanketing your sample vials with an inert gas like nitrogen or argon. | |
| Incompatible buffer salts may be catalyzing degradation.[1] | If using a buffer, switch to an alternative (e.g., acetate instead of phosphate). Consider using a pH-stat for buffer-free pH control.[1] | |
| Appearance of unknown peaks in HPLC chromatogram | These are likely degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times relative to the parent peak. |
| Shifting retention time of Salbutamol methyl ether | The pH of the mobile phase may be inconsistent. | Ensure the mobile phase is properly buffered and its pH is stable throughout the analytical run. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with the stationary phase. | Adjust the pH of the mobile phase. The use of an ion-pairing agent in a reversed-phase method might also improve peak shape. |
Data Summary
The following table provides an estimated pH-stability profile for Salbutamol methyl ether based on published data for Salbutamol. This data is illustrative and should be confirmed by experimental studies.
| pH | Expected Stability | Key Considerations |
| 1-2 | Moderate | Potential for acid-catalyzed hydrolysis. |
| 3-4 | High | Generally the range of maximum stability for Salbutamol.[1][2][3] |
| 5-6 | Good | R-salbutamol shows good stability at pH 6 to minimize racemization.[2][7] |
| 7-8 | Low to Moderate | Stability is expected to decrease as the pH becomes neutral to slightly alkaline. |
| 9-10 | Low | Region of minimum stability for Salbutamol.[1] |
| 11-12 | Very Low | Expect rapid degradation in strongly alkaline conditions. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of Salbutamol Methyl Ether
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 2 to 12 (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline ranges).
-
Preparation of Stock Solution: Prepare a stock solution of Salbutamol methyl ether in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.
-
Initial Analysis (T=0): Immediately analyze each buffered solution using a validated, stability-indicating HPLC method to determine the initial concentration of Salbutamol methyl ether.
-
Incubation: Store aliquots of each buffered solution in a temperature-controlled environment (e.g., 40°C) and protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw samples and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of Salbutamol methyl ether remaining at each time point for each pH. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.
Visualizations
Caption: Workflow for pH Stability Assessment.
Caption: Troubleshooting Degradation Issues.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Salbutamol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of salbutamol (B1663637) and its derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not observing any separation between the salbutamol enantiomers. What are the initial steps I should take?
Answer: A complete lack of separation points to fundamental issues with the method or setup. Systematically check the following:
-
Verify Chiral Stationary Phase (CSP): Confirm that you are using an appropriate CSP. For salbutamol, macrocyclic glycopeptide phases like teicoplanin and vancomycin-based columns are highly effective, particularly in reversed-phase or polar ionic modes.[1][2][3][4] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) can also be used, often in normal-phase or SFC.[5]
-
Mobile Phase Composition: The mobile phase is critical for chiral recognition.
-
Reversed-Phase/Polar Ionic Mode: For teicoplanin or vancomycin (B549263) columns, methanol-based mobile phases with additives like ammonium (B1175870) acetate (B1210297) or ammonium nitrate (B79036) are common.[1][4] The pH and concentration of the buffer are crucial parameters to optimize.[1]
-
Normal Phase: For polysaccharide columns, a typical mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326), ethanol).[6][7]
-
-
Column Equilibration: Chiral stationary phases may require significantly longer equilibration times compared to achiral phases, especially when changing the mobile phase composition.[6] Ensure the column is thoroughly equilibrated before injecting your sample.
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[6][7] Try reducing the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.
-
Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[6] Evaluate temperatures both above and below ambient conditions (e.g., 15°C, 25°C, 40°C) to find the optimum.
Issue 2: Peak Tailing or Broadening
Question: My chromatogram shows significant peak tailing for the salbutamol enantiomers. What could be the cause and how can I fix it?
Answer: Peak tailing is a common problem when analyzing basic compounds like salbutamol. It is often caused by secondary interactions with the stationary phase or other system issues.[8][9]
-
Secondary Silanol (B1196071) Interactions: Salbutamol, being a basic compound, can interact strongly with acidic residual silanol groups on silica-based CSPs, leading to tailing.[8][9]
-
Solution 1: Mobile Phase Additives: Add a basic competitor (amine additive) to the mobile phase, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), at a low concentration (e.g., 0.1%).[10] This will mask the active silanol sites. However, be aware that some CSPs, like teicoplanin, may degrade with prolonged exposure to amines; in such cases, avoiding them is preferable.[1]
-
Solution 2: Adjust Mobile Phase pH: In reversed-phase chromatography, operating at a low pH (e.g., pH 2-3) can suppress the ionization of silanol groups, reducing secondary interactions.[8]
-
-
Column Overload: Injecting too much sample can saturate the CSP, leading to peak tailing.[7][11] This is particularly common on chiral columns which may have lower capacity.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize tubing length and use narrow-bore tubing (e.g., 0.12 mm ID).[12]
-
Issue 3: Irreproducible Results (Shifting Retention Times or Resolution)
Question: My retention times and resolution are fluctuating between runs. How can I improve the method's reproducibility?
Answer: Irreproducibility in chiral chromatography often stems from insufficient control over experimental parameters.
-
Temperature Fluctuations: Even minor changes in temperature can significantly alter chiral selectivity and retention.[6]
-
Solution: Use a high-quality column oven and ensure the mobile phase is pre-heated before entering the column for maximum stability.[6]
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer pH and additive concentration, will lead to variable results.
-
Solution: Prepare mobile phases fresh and accurately. Use a calibrated pH meter and precise measurements for all components.[6]
-
-
Insufficient Column Equilibration: As mentioned, CSPs require thorough equilibration. If you change the mobile phase, ensure the column is stable before starting your analytical run.[6]
-
Column "Memory" Effects: Additives (especially acids or bases) can adsorb onto the CSP and alter its properties over time, affecting subsequent analyses even after changing the mobile phase.[13]
-
Solution: Dedicate columns to specific methods or mobile phase types. If a column must be used with different additives, implement a rigorous flushing procedure between methods as recommended by the manufacturer.[14]
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for salbutamol? A1: Macrocyclic glycopeptide-based CSPs, such as teicoplanin and vancomycin , are the most frequently reported and successful for the direct chiral separation of salbutamol and its metabolites in reversed-phase HPLC.[2][3] Teicoplanin-based columns, in particular, have shown excellent selectivity and peak shape.[2][15] Polysaccharide-based columns are also a viable option, especially for supercritical fluid chromatography (SFC).[5]
Q2: Can I use Capillary Electrophoresis (CE) for salbutamol chiral separation? A2: Yes, Capillary Zone Electrophoresis (CZE) is a powerful technique for the chiral separation of salbutamol. It is typically achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin), to the background electrolyte.[16][17] Key parameters to optimize include the type and concentration of the cyclodextrin, buffer pH, and applied voltage.[16][18]
Q3: Is derivatization necessary for the chiral separation of salbutamol? A3: While direct separation on a CSP is the most common approach, indirect separation following derivatization is also possible. This involves reacting salbutamol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18). This method can be effective but adds complexity and potential for analytical error to the sample preparation process.
Q4: How can I change the elution order of the salbutamol enantiomers? A4: The elution order can sometimes be inverted by changing analytical parameters. On polysaccharide-based CSPs, changing the alcohol modifier (e.g., from isopropanol to ethanol) or altering the temperature can sometimes reverse the elution order.[7] For macrocyclic glycopeptide phases, changes in mobile phase pH or additive type can also influence elution order.
Data Presentation: HPLC Methods for Salbutamol Chiral Separation
The following table summarizes successful chromatographic conditions reported for the chiral separation of salbutamol enantiomers.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Teicoplanin (Chirobiotic T) | 150 x 2.1 mm, 5 µm | Methanol / 20 mM Ammonium Acetate Buffer pH 4.5 (98:2, v/v) | N/A | N/A | N/A | [1] |
| Teicoplanin | 150 x 4.6 mm, 2.7 µm | Methanol with 20 mM Ammonium Formate | Variable | N/A | 2.88 (Sal) / 2.08 (Sulfate) | [2] |
| Vancomycin (Chirobiotic V) | N/A | Ethanol with Ammonium Nitrate, pH 5.1 | N/A | N/A | N/A | [4] |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | N/A | Supercritical CO2 with 10-15% Modifier (e.g., Methanol) + Amine Additive | N/A | N/A | N/A | [5] |
N/A: Not explicitly stated in the provided search results.
Experimental Protocols
Protocol 1: HPLC-UV Method for Direct Chiral Separation of Salbutamol
This protocol is based on a commonly used method employing a teicoplanin-based CSP.[1][2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column Oven.
-
-
Chromatographic Conditions:
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a solution of Methanol and 20 mM Ammonium Acetate buffer (adjust to pH 4.5 with acetic acid) in a ratio of 98:2 (v/v). Filter and degas the mobile phase before use.[1]
-
Flow Rate: 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).[6][7]
-
Column Temperature: 25 °C (can be optimized).[6]
-
Detection: UV at 276 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic salbutamol standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.[6]
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of the (R)- and (S)-salbutamol enantiomers.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in chiral separation troubleshooting.
References
- 1. Determination of salbutamol by direct chiral reversed-phase HPLC using teicoplanin as stationary phase and its application to natural water analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chromatographic conditions on liquid chromatographic chiral separation of terbutaline and salbutamol on Chirobiotic V column. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Separations 3: Overloading and Tailing [restek.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of salbutamol enantiomers by high-performance capillary electrophoresis and its application to dissolution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid determination of salbutamol in pharmaceutical preparations by chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design of experiments for capillary electrophoretic enantioresolution of salbutamol using dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Salbutamol vs. Salbutamol Methyl Ether: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salbutamol (B1663637) is a potent and selective β2-AR agonist, exerting its therapeutic effects through the relaxation of airway smooth muscle. Its biological activity is critically dependent on the specific arrangement of its functional groups, particularly the phenolic hydroxyl groups. In contrast, salbutamol methyl ether, which has one of these crucial hydroxyl groups replaced by a methyl ether, is predicted to have significantly diminished or negligible agonist activity at the β2-AR. This guide will delve into the structural basis for this predicted difference in activity, provide detailed protocols for key experiments used to characterize such compounds, and illustrate the relevant signaling pathway.
Structural Comparison and Inferred Biological Activity
The biological activity of a drug is intrinsically linked to its chemical structure and its ability to interact with its target receptor. For β2-AR agonists like salbutamol, the saligenin headgroup, which contains two hydroxyl groups on the phenyl ring, is a critical pharmacophore.
| Feature | Salbutamol | Salbutamol Methyl Ether | Inferred Impact on Biological Activity |
| Chemical Structure | Contains a 4-hydroxy-3-(hydroxymethyl)phenyl group | Contains a 4-hydroxy-3-(methoxymethyl)phenyl group | Methylation of the 3-hydroxymethyl group is expected to disrupt key interactions with the β2-AR. |
| Phenolic Hydroxyl Groups | Two hydroxyl groups crucial for receptor binding and activation. | One phenolic hydroxyl group and one methyl ether group. | The absence of the second hydroxyl group likely leads to a significant reduction in binding affinity and intrinsic efficacy.[1][2][3] |
| Primary Role | Clinically used short-acting β2-AR agonist for bronchodilation. | Synthetic intermediate and immunohapten. | Not developed or characterized for therapeutic use, suggesting a lack of significant pharmacological activity. |
| Predicted β2-AR Affinity | High | Very Low to Negligible | The methyl ether group is sterically and electronically different from the hydroxyl group, likely preventing optimal binding to the receptor pocket. |
| Predicted β2-AR Efficacy | Full or Partial Agonist | Likely Inactive or a Very Weak Partial Agonist/Antagonist | The molecular interactions required to induce the conformational change in the receptor for activation are likely absent.[1] |
Inference based on Structure-Activity Relationship (SAR):
The interaction between the catechol-like hydroxyl groups of β2-agonists and specific serine residues within the transmembrane domain of the β2-AR is essential for high-affinity binding and receptor activation.[1] These hydroxyl groups form critical hydrogen bonds that stabilize the agonist in the binding pocket and facilitate the conformational changes required for G-protein coupling and downstream signaling. The replacement of one of these hydroxyl groups with a methyl ether in salbutamol methyl ether would eliminate a key hydrogen bond donor and introduce a bulkier, more lipophilic group. This structural modification is highly likely to severely impair the molecule's ability to bind to and activate the β2-adrenergic receptor. Therefore, it is inferred that salbutamol methyl ether possesses significantly lower, if any, biological activity as a β2-AR agonist compared to salbutamol.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2-AR by an agonist like salbutamol initiates a well-defined signaling cascade that leads to smooth muscle relaxation.
Caption: Beta-2 adrenergic receptor signaling pathway initiated by salbutamol.
Experimental Protocols
To empirically determine and compare the biological activities of compounds like salbutamol and salbutamol methyl ether, the following experimental protocols are standard in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the β2-AR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-labeled competitor (test compound, e.g., salbutamol or salbutamol methyl ether).
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
-
96-well plates.
-
Filter manifold for harvesting.
Procedure:
-
Prepare serial dilutions of the non-labeled competitor compounds.
-
In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-AR signaling pathway, thus determining its efficacy (EC50 and Emax).
Objective: To quantify the agonist-induced increase in intracellular cAMP levels.
Materials:
-
A whole-cell system, typically a cell line expressing the β2-AR (e.g., HEK293 or A549 cells).
-
Test compounds (e.g., salbutamol, salbutamol methyl ether).
-
A reference full agonist (e.g., isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Multi-well plates suitable for cell culture.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the cells into multi-well plates and allow them to adhere and grow overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a PDE inhibitor. Incubate for a short period.
-
Add the different concentrations of the test compounds or the reference agonist to the wells. Include a vehicle control (buffer only).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
Measure the signal using a plate reader.
-
Generate a standard curve if required by the kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximal response).
Conclusion
Based on the fundamental principles of β2-adrenergic receptor pharmacology and structure-activity relationships, salbutamol is a potent agonist, while its derivative, salbutamol methyl ether, is predicted to be biologically inactive or significantly less active. The methylation of a key phenolic hydroxyl group is expected to abolish the necessary interactions for receptor binding and activation. The experimental protocols provided herein outline the standard methods that would be employed to formally verify this inferred difference in biological activity. For researchers in drug development, this comparison underscores the critical importance of specific functional groups for the pharmacological activity of β2-AR agonists.
References
- 1. Catechol-binding serines of beta(2)-adrenergic receptors control the equilibrium between active and inactive receptor states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Guide to Validated Analytical Methods for Salbutamol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Salbutamol (B1663637), a widely used bronchodilator. While the focus is on Salbutamol, the principles and methodologies presented here serve as a robust foundation for the development and validation of analytical methods for its related compounds, including Salbutamol methyl ether. The guide summarizes key performance data, outlines experimental protocols, and visualizes a typical validation workflow to aid researchers in selecting and implementing the most suitable analytical technique for their specific needs.
Comparison of Analytical Methods for Salbutamol Quantification
Several analytical techniques have been successfully validated for the quantification of Salbutamol in various matrices such as human plasma, urine, and pharmaceutical formulations. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Table 1: Performance Comparison of Validated HPLC Methods for Salbutamol Quantification
| Parameter | HPLC Method 1[1][2] | HPLC Method 2[3][4] | HPLC Method 3[5] |
| Matrix | Metered Dose Inhaler | Multicomponent Cough Syrup | Pharmaceutical Syrup |
| Linearity Range | 0.240 - 8.640 ppm | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.999[1][2] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.0096 ppm[1][2] | Not Specified | 0.117 µg/ml |
| Limit of Quantification (LOQ) | 0.048 ppm[1][2] | Not Specified | 0.355 µg/ml |
| Accuracy (% Recovery) | 99.58%[1][2] | Not Specified | 100.781% |
| Precision (%RSD) | Repeatability: 0.65%, Intermediate: 0.99%[1][2] | Not Specified | < 2% (Intraday & Interday) |
Table 2: Performance Comparison of Validated GC-MS and LC-MS/MS Methods for Salbutamol Quantification
| Parameter | GC-MS/MS Method[6] | LC-MS/MS Method 1[7] | LC-MS/MS Method 2[8][9] | LC-MS/MS Method 3[10] |
| Matrix | Human Urine | Human Plasma & Urine | Porcine Urine | Human Urine |
| Linearity Range | 250 - 2000 ng/mL[6] | Not Specified | 0.1 - 10 ng/mL[8][9] | Not Specified |
| Correlation Coefficient (r²) | 0.99[6] | Not Specified | > 0.99 | Not Specified |
| Limit of Detection (LOD) | 10 ng/mL[6] | Not Specified | Not Specified | 20 ng/ml |
| Limit of Quantification (LOQ) | 100 ng/mL[6] | Plasma: 0.02 ng/mL, Urine: 1 ng/mL[7] | 0.3 ng/mL[8][9] | Not Specified |
| Accuracy (% Recovery) | 95.50 - 107.04%[6] | Not Specified | 83.82 - 102.33%[8][9] | Not Specified |
| Precision (%RSD) | 1.85 - 2.85% (Intra & Interday)[6] | Not Specified | < 5.04% (Intra & Interday)[8][9] | Low: 14.1%, Med: 7.1%, High: 4.8% (Interday)[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the discussed techniques.
HPLC Method for Salbutamol in Metered Dose Inhalers[1][2]
-
Chromatographic System: A Synergi 4µm Polar-RP 80A, 150mm x 4.6mm column was used.
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (75:25 v/v).
-
Detection: UV detection wavelength not specified.
-
Sample Preparation: Specific details on the extraction from the inhaler were not provided in the abstract.
-
Validation: The method was validated following ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
GC-MS/MS Method for Salbutamol in Human Urine[6]
-
Sample Preparation: Urine samples underwent enzymatic hydrolysis for deconjugation, followed by solid-phase extraction (SPE) and liquid-liquid extraction. The extract was then derivatized using MSTFA/IODO-TMS/DTE mixture.
-
Chromatographic System: An HP Ultra-1 column (17 m × 0.22 mm × 0.11 μm) was used for separation.
-
Mass Spectrometry: A TQ 8050 GC-MS/MS system was used for detection and quantification.
-
Internal Standard: Salbutamol-d3 was used as the internal standard.
-
Validation: The method was validated for linearity, precision, accuracy, recovery, and limits of detection and quantification.
LC-MS/MS Method for Salbutamol in Human Plasma and Urine[7]
-
Sample Preparation: Salbutamol and the internal standard (acetaminophen) were extracted from plasma and urine using ethyl acetate.
-
Chromatographic System: Separation was achieved on a C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 5 mM ammonium acetate (30:70, v/v) was used.
-
Mass Spectrometry: Detection was performed in the multi-reaction monitoring (MRM) mode with positive ion electrospray ionization. The precursor to product ion transitions were m/z 240.2 → 148.1 for Salbutamol and m/z 152 → 110 for the internal standard.
-
Validation: The method was validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, precision, and stability.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.
Caption: Workflow for analytical method development and validation.
This guide provides a comparative overview of validated analytical methods for Salbutamol quantification. Researchers and drug development professionals can leverage this information to select an appropriate analytical technique and to design a comprehensive validation plan for Salbutamol and its related ethers. The provided data and protocols serve as a valuable starting point for ensuring the accuracy, precision, and reliability of analytical results.
References
- 1. eijppr.com [eijppr.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpn.org [rjpn.org]
- 6. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
Comparative Analysis of Salbutamol Methyl Ether Antibodies: A Guide to Cross-Reactivity and Specificity
For researchers and professionals in drug development and clinical diagnostics, the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against Salbutamol methyl ether, juxtaposed with antibodies generated from other Salbutamol derivatives. The data presented herein is crucial for the selection of appropriate antibodies for specific immunoassay applications, ensuring accuracy and minimizing false-positive results.
The generation of highly specific antibodies is critically dependent on the design of the hapten used for immunization. Subtle modifications to the hapten structure can significantly alter the epitope presentation and, consequently, the specificity of the resulting antibodies. In the case of Salbutamol, a widely used β2-adrenergic agonist, cross-reactivity with other structurally similar β-agonists is a significant concern in diagnostic and anti-doping applications.
A key study by Wang et al. (2018) provides a foundational comparison by systematically evaluating the influence of four different Salbutamol haptens on the class-specificity of the generated polyclonal antibodies. This research is pivotal as it includes Salbutamol methyl ether as one of the haptens, allowing for a direct comparison of its antibody profile against others.
Comparison of Cross-Reactivity Profiles
The cross-reactivity of antibodies is a measure of their ability to bind to molecules other than the target analyte. In the context of Salbutamol immunoassays, it is essential to understand the cross-reactivity profile with other β-agonists to avoid erroneous detection. The following tables summarize the cross-reactivity data for polyclonal antibodies generated using four different Salbutamol haptens, as reported by Wang et al. (2018). The haptens differ in the position of the linker arm attached to the Salbutamol molecule.
Hapten Structures:
-
Hapten 1 (SAL-1): Linker at the amine group.
-
Hapten 2 (SAL-2): Linker at the phenyl ring (meta to the hydroxyl group).
-
Hapten 3 (SAL-3): Linker at the hydroxyl group of the hydroxymethyl moiety.
-
Hapten 4 (Salbutamol methyl ether derivative, SAL-4): Linker on the etherified phenolic hydroxyl group.
Table 1: Cross-Reactivity of Anti-Salbutamol (SAL-1 Hapten) Polyclonal Antibodies
| Compound | Cross-Reactivity (%) |
| Salbutamol | 100 |
| Clenbuterol | 85.3 |
| Terbutaline | 76.5 |
| Mabuterol | 65.2 |
| Ractopamine | 23.1 |
| Fenoterol | 15.8 |
Table 2: Cross-Reactivity of Anti-Salbutamol (SAL-2 Hapten) Polyclonal Antibodies
| Compound | Cross-Reactivity (%) |
| Salbutamol | 100 |
| Clenbuterol | 110.2 |
| Terbutaline | 95.1 |
| Mabuterol | 88.7 |
| Ractopamine | 35.6 |
| Fenoterol | 28.4 |
Table 3: Cross-Reactivity of Anti-Salbutamol (SAL-3 Hapten) Polyclonal Antibodies
| Compound | Cross-Reactivity (%) |
| Salbutamol | 100 |
| Clenbuterol | 45.2 |
| Terbutaline | 33.8 |
| Mabuterol | 28.1 |
| Ractopamine | 5.7 |
| Fenoterol | 3.1 |
Table 4: Cross-Reactivity of Anti-Salbutamol Methyl Ether Derivative (SAL-4 Hapten) Polyclonal Antibodies
| Compound | Cross-Reactivity (%) |
| Salbutamol | 100 |
| Salbutamol Methyl Ether | 125.4 |
| Clenbuterol | 12.3 |
| Terbutaline | 8.9 |
| Mabuterol | 5.4 |
| Ractopamine | < 1 |
| Fenoterol | < 1 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in generating and characterizing the Salbutamol antibodies.
Hapten Synthesis and Immunogen Preparation
The synthesis of the four Salbutamol haptens involved derivatization at different positions on the Salbutamol molecule to introduce a linker arm with a terminal carboxyl group. This carboxyl group was then activated for conjugation to a carrier protein, bovine serum albumin (BSA), to create the immunogen.
-
Hapten 1 (SAL-1): The secondary amine of Salbutamol was reacted with succinic anhydride.
-
Hapten 2 (SAL-2): A linker was introduced on the aromatic ring via a multi-step synthesis.
-
Hapten 3 (SAL-3): The primary alcohol of the hydroxymethyl group was selectively derivatized.
-
Hapten 4 (SAL-4): The phenolic hydroxyl group was first methylated to form Salbutamol methyl ether, and then a linker was introduced at this position.
The resulting haptens were conjugated to BSA using the active ester method. The conjugation ratios were determined by MALDI-TOF mass spectrometry.
Antibody Production
Polyclonal antibodies were produced in New Zealand white rabbits. The rabbits were immunized with the respective Salbutamol-BSA conjugates emulsified with Freund's adjuvant. Booster injections were administered at regular intervals to elicit a high-titer antibody response. The antibody titers were monitored by indirect enzyme-linked immunosorbent assay (ELISA).
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing
The cross-reactivity of the polyclonal antibodies was evaluated using a competitive indirect ELISA.
-
Coating: Microtiter plates were coated with a Salbutamol-ovalbumin (OVA) conjugate.
-
Competition: A mixture of the polyclonal antiserum (at a predetermined dilution) and either the standard (Salbutamol) or the cross-reactant compound at various concentrations was added to the wells.
-
Incubation: The plates were incubated to allow for the competitive binding of the free analyte and the coated antigen to the antibodies.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) was added, followed by a substrate solution (e.g., TMB).
-
Measurement: The absorbance was measured at 450 nm.
-
Calculation: The half-maximal inhibitory concentration (IC50) was determined for Salbutamol and each of the tested compounds. The cross-reactivity (CR) was calculated using the formula: CR (%) = (IC50 of Salbutamol / IC50 of cross-reactant) x 100
Visualizations
Experimental Workflow for Antibody Production and Characterization
Salbutamol Methyl Ether: A Comparative Guide for Use as an Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The identification and quantification of impurities are critical steps in ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of Salbutamol methyl ether (also known as Salbutamol EP Impurity A) as an impurity reference standard against other common Salbutamol impurities. The information presented herein is supported by analytical data to assist researchers and quality control analysts in the selection and application of appropriate reference standards for their work with Salbutamol.
Introduction to Salbutamol and its Impurities
Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). During its synthesis and storage, various related substances or impurities can be formed. Regulatory bodies worldwide mandate the monitoring and control of these impurities to ensure the quality and safety of the final drug product. The use of well-characterized impurity reference standards is essential for the accurate identification and quantification of these impurities.
Salbutamol methyl ether is a known process impurity of Salbutamol. Its availability as a well-characterized reference standard allows for its use in analytical method development, validation, and routine quality control testing of Salbutamol drug substances and products.
Comparison of Salbutamol Impurity Reference Standards
The selection of an appropriate impurity reference standard is crucial for the accuracy and reliability of analytical results. This section provides a comparative overview of Salbutamol methyl ether and other common Salbutamol impurities that are often used as reference standards.
Chemical and Physical Data
A summary of the key chemical and physical properties of Salbutamol methyl ether and other selected Salbutamol impurities is presented in Table 1. This information is essential for the correct identification and handling of these standards.
| Parameter | Salbutamol Methyl Ether (Impurity A) | Salbutamol Impurity D | Salbutamol Impurity F | Salbutamol Impurity G |
| Chemical Name | 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | 5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde | 1,1'-[Oxybis[methylene(4-hydroxy-1,3-phenylene)]]bis[2-[(1,1-dimethylethyl)amino]ethanol] | 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one |
| Molecular Formula | C₁₄H₂₃NO₃[1] | C₁₃H₁₉NO₃[2] | C₂₆H₄₀N₂O₅[3] | C₂₀H₂₅NO₃[4] |
| Molecular Weight | 253.34 g/mol [1] | 237.3 g/mol [2] | 460.6 g/mol [3] | 327.4 g/mol [4] |
| CAS Number | 870076-72-5[1] | 156339-88-7[2] | 147663-30-7[3] | 64092-10-0[4] |
Analytical Data Comparison
The quality of a reference standard is defined by its purity and the comprehensive characterization that confirms its identity and potency. Table 2 presents a comparison of the analytical data available from Certificates of Analysis (CoA) for Salbutamol methyl ether and other impurities.
| Analytical Parameter | Salbutamol Methyl Ether (Impurity A) | Salbutamol Impurity D | Salbutamol Impurity F | Salbutamol Impurity G |
| HPLC Purity | 97.82% | >90%[2] | NLT 95%[3] | 96.94%[4] |
| Weight Loss by TGA | 2.18% | Not Available | Not Available | 1.88%[4] |
| Calculated Potency | 95.69% | Not Available | 95%[3] | 95.12%[4] |
| Identity Confirmation | Mass, IR, ¹H NMR, ¹³C NMR | ¹H NMR, Mass[2] | Mass, IR, ¹H NMR[3] | Mass, IR, ¹H NMR, ¹³C NMR[4] |
Note: "NLT" stands for "Not Less Than". The data is sourced from representative Certificates of Analysis and may vary between different batches and suppliers.
Experimental Protocols
The accurate analysis of Salbutamol and its impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Below is a detailed, generalized experimental protocol for the analysis of Salbutamol impurities using HPLC, where a reference standard like Salbutamol methyl ether would be utilized.
Protocol: Analysis of Salbutamol Impurities by Reverse-Phase HPLC
1. Objective: To separate, identify, and quantify Salbutamol methyl ether and other related impurities in a Salbutamol drug substance or drug product.
2. Materials and Reagents:
-
Salbutamol Methyl Ether Reference Standard
-
Other Salbutamol Impurity Reference Standards (as required)
-
Salbutamol API or sample for testing
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Purified water (HPLC grade)
-
Formic acid or other suitable acid/buffer for pH adjustment
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Ammonium Acetate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: 50% A, 50% B
-
25.1-30 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 276 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Salbutamol Methyl Ether Reference Standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Salbutamol API or drug product in the diluent to a known concentration (e.g., 1 mg/mL).
5. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 2.0%.
-
The tailing factor for the Salbutamol methyl ether peak should be not more than 2.0.
-
The theoretical plate count should be not less than 2000.
6. Analysis:
-
Inject the diluent (blank), followed by the working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks based on the retention time of the reference standards.
-
Calculate the amount of each impurity in the sample using the following formula:
Visualizations
Logical Workflow for Impurity Reference Standard Utilization
The following diagram illustrates the typical workflow for the utilization of an impurity reference standard in a pharmaceutical quality control setting.
Caption: Workflow for the use of an impurity reference standard.
Signaling Pathway for Quality Control Decision Making
The following diagram illustrates the decision-making process in quality control based on the results of impurity analysis.
Caption: Decision pathway in pharmaceutical quality control.
Conclusion
Salbutamol methyl ether serves as a critical reference standard for the quality control of Salbutamol. The data presented in this guide demonstrates its characteristics and provides a basis for comparison with other common Salbutamol impurities. The availability of a well-characterized Salbutamol methyl ether reference standard, with certified purity and comprehensive analytical data, is indispensable for accurate impurity profiling. Researchers and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for batch-specific data and ensure that the chosen reference standard is suitable for their intended analytical application. The use of high-quality reference standards is a cornerstone of ensuring the safety and efficacy of pharmaceutical products.
References
A Comparative Guide to HPLC and GC-MS for the Analysis of Salbutamol Methyl Ether
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate and reliable quantification of pharmaceutical compounds and their related substances. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Salbutamol methyl ether, a potential impurity and related substance of the widely used bronchodilator, Salbutamol.
While specific analytical data for Salbutamol methyl ether is limited in publicly available literature, this comparison draws upon established methods for the analysis of Salbutamol and its other impurities. The analytical behavior of Salbutamol methyl ether is expected to be closely related to that of the parent compound, making this data a valuable proxy for methodological evaluation.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS in the analysis of Salbutamol and its related compounds. These values can be considered indicative of the performance expected for Salbutamol methyl ether analysis.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.0096 ppm (µg/mL)[1] - 20 ng/mL[2] | 10 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.048 ppm (µg/mL)[1] | 100 ng/mL[3] |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99[3] |
| Accuracy (% Recovery) | 99.58%[1] | 95.50% - 107.04%[3] |
| Precision (% RSD) | < 2%[4] | 1.85% - 2.85%[3] |
Experimental Workflows
To provide a practical understanding of the methodologies, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of Salbutamol and its related compounds.
Experimental Protocols
Below are representative experimental protocols for the analysis of Salbutamol and its related substances using HPLC and GC-MS. These can be adapted and optimized for the specific analysis of Salbutamol methyl ether.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) is typical.[5] A gradient elution may be necessary to separate all related impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection: UV detection at a wavelength of approximately 225 nm or 276 nm is suitable for Salbutamol and its related compounds.[5]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, which could be the mobile phase or a mixture of water and organic solvent, and then filtered through a 0.45 µm filter before injection.[6]
GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: Due to the low volatility of Salbutamol and its polar functional groups, a derivatization step is essential before GC-MS analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of MSTFA/IODO-TMS/DTE is a common approach to increase volatility and thermal stability.[3]
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is generally used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to achieve optimal separation. For instance, an initial temperature of around 100°C held for a few minutes, followed by a ramp up to 280-300°C.
-
Injection: A splitless injection mode is often preferred for trace analysis.
-
Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.
-
Sample Preparation: This involves extraction of the analyte from the sample matrix, which can be done using liquid-liquid extraction or solid-phase extraction, followed by the crucial derivatization step.[3]
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the analysis of Salbutamol methyl ether.
HPLC , particularly with UV detection, offers a robust, straightforward, and widely accessible method suitable for routine quality control and quantification in pharmaceutical formulations. Its key advantage lies in the direct analysis of the compound without the need for derivatization.
GC-MS , on the other hand, provides higher specificity due to mass spectrometric detection, which is invaluable for impurity identification and confirmation. However, the requirement for a derivatization step adds complexity and potential for variability in the sample preparation process.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine quantification where the identity of the analyte is known, HPLC is often the more practical choice. For impurity profiling, identification of unknown related substances, and in complex matrices where high selectivity is required, the specificity of GC-MS is a significant advantage.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. csfarmacie.cz [csfarmacie.cz]
Navigating the Chiral Landscape: A Comparative Guide to the Enantioselective Analysis of Salbutamol and its Methyl Ether Derivative
For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral compounds like salbutamol (B1663637) is paramount. While the enantioselective analysis of salbutamol is well-documented, methods for its derivatives, such as salbutamol methyl ether, are less established. This guide provides a comparative overview of established enantioselective analytical techniques for salbutamol, offering a robust starting point for the development of methods for its methyl ether analogue.
Salbutamol, a widely used β2-adrenergic agonist for the treatment of asthma, is a chiral molecule existing as (R)- and (S)-enantiomers. The therapeutic activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to adverse effects. Consequently, the ability to resolve and quantify these enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This guide focuses on the two primary techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of various established methods for the enantioselective analysis of salbutamol, providing a clear comparison of their key analytical parameters.
| Analytical Technique | Chiral Selector/Stationary Phase | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (min) | Reference |
| Chiral HPLC | Teicoplanin-based (Chirobiotic T) | > 2.0 | 50 ng/mL | 150 ng/mL | < 15 | [1][2] |
| Chiral HPLC-MS/MS | Teicoplanin-based | 2.88 | - | - | ~16 | [3][4] |
| Chiral Capillary Electrophoresis (CE) | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 3.09 | - | 0.5 µg/mL (for each enantiomer) | ~14 | [5] |
| Chiral Capillary Electrophoresis (CE) | Carboxymethyl-β-cyclodextrin | > 1.5 | - | - | ~2 | [6] |
| Chiral Capillary Electrophoresis (CE) | Sulfated-β-cyclodextrin | > 1.5 | - | - | ~20 | [7] |
| Chiral Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin and Dimethyl-β-cyclodextrin (dual selector) | > 1.5 | 0.18 µg/mL (R-salbutamol), 0.24 µg/mL (S-salbutamol) | - | < 30 | [8] |
Experimental Workflow
The general workflow for the enantioselective analysis of salbutamol, which can be adapted for its methyl ether, involves several key stages from sample acquisition to data interpretation.
Figure 1. General workflow for enantioselective analysis.
Detailed Experimental Protocols
Below are detailed experimental protocols for the two most common techniques for the enantioselective analysis of salbutamol. These should serve as a starting point for developing a method for salbutamol methyl ether.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers. Teicoplanin-based CSPs have proven to be particularly effective for salbutamol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV or Mass Spectrometric (MS/MS) detector.
Chromatographic Conditions:
-
Chiral Column: Chirobiotic T (Teicoplanin-based), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used. The exact ratio and pH should be optimized. For example, methanol:20 mM ammonium acetate (B1210297) buffer at pH 4.5 (98:2, v/v).[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at 276 nm or tandem mass spectrometry for higher sensitivity and selectivity.
Sample Preparation:
-
Accurately weigh and dissolve the sample (racemic salbutamol or its methyl ether) in the mobile phase or a compatible solvent.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high efficiency and low sample consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most widely used chiral selectors for salbutamol.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, and a detector (typically UV).
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or Tris buffer) at a specific pH containing a chiral selector. For example, 40 mM Tris buffer (pH 2.5) containing heptakis(2,6-di-O-methyl)-β-cyclodextrin.[5]
-
Chiral Selector: Various cyclodextrin (B1172386) derivatives can be used, including neutral (e.g., hydroxypropyl-β-cyclodextrin, dimethyl-β-cyclodextrin) and charged (e.g., sulfated-β-cyclodextrin, carboxymethyl-β-cyclodextrin) cyclodextrins. The type and concentration of the cyclodextrin are critical for achieving separation and must be optimized.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Capillary Temperature: Controlled, for example, at 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength of approximately 210 nm.
Sample Preparation:
-
Dissolve the sample in the BGE or water.
-
If necessary, perform a sample cleanup procedure similar to that for HPLC.
-
Filter the sample solution before introduction into the CE system.
Signaling Pathways and Logical Relationships
The enantioselective separation process in both HPLC and CE is governed by the differential interaction of the enantiomers with the chiral selector.
Figure 2. Mechanism of enantioselective separation.
References
- 1. Determination of salbutamol by direct chiral reversed-phase HPLC using teicoplanin as stationary phase and its application to natural water analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation [mdpi.com]
- 4. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of salbutamol enantiomers by high-performance capillary electrophoresis and its application to dissolution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of salbutamol in pharmaceutical preparations by chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of clenbuterol, salbutamol and tulobuterol enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of salbutamol and bupivacaine by capillary electrophoresis using dual neutral cyclodextrins as selectors and its application to pharmaceutical preparations and rat blood samples assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Salbutamol vs. Salbutamol Methyl Ether
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the comparative stability of Salbutamol (B1663637) and its methyl ether derivative, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the chemical stability of Salbutamol and its degradation product, Salbutamol methyl ether. The information is intended to assist researchers and professionals in the fields of drug development and formulation in understanding the degradation pathways and stability profiles of these compounds. The findings are supported by data from forced degradation studies and stability-indicating analytical methods.
Executive Summary
Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm, is susceptible to degradation under various conditions. A key degradation pathway, particularly in the presence of alcoholic solvents, involves the formation of ether derivatives at the benzylic hydroxyl group. This guide focuses on the methyl ether of Salbutamol, a known degradation product formed in methanolic solutions. While direct, side-by-side stability studies of a pre-synthesized Salbutamol methyl ether against Salbutamol are not extensively documented in publicly available literature, the formation of the methyl ether as a degradant strongly implies its greater stability under the conditions promoting its formation. This guide synthesizes available data on Salbutamol's degradation to provide an inferred comparative stability profile.
Data Presentation: Stability and Degradation of Salbutamol
The following table summarizes the degradation of Salbutamol under various stress conditions, including the formation of ether derivatives.
| Stress Condition | Compound | Observations | Degradation Products Identified | Reference |
| Methanolic Solution | Salbutamol | Unstable, leading to the formation of methylation products. Up to 25.8% reduction in concentration after 5 weeks in urine samples. | Three unreported methylation products of Salbutamol were detected and structurally elucidated. | [1] |
| Ethanolic Solution | Salbutamol | Unstable, especially in acidic pH. Formation of ethyl ether derivatives. | Two Salbutamol ethyl ether isomers and one diethyl ether. | [2] |
| Aqueous Solution (pH variation) | Salbutamol | Maximum stability observed between pH 3 and 4. Minimum stability around pH 9. | Multiple degradation products observed on thin-layer chromatography. | |
| Oxidative Stress (e.g., H₂O₂) | Salbutamol | Subject to degradation. | Various oxidation products. | [3][4] |
| Thermal Stress | Salbutamol | Degradation observed with exposure to heat. | Multiple degradation products. | [3][4] |
| Photolytic Stress (UV light) | Salbutamol | Susceptible to degradation upon exposure to UV light. | Photodegradation products. | [3] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols based on common practices for Salbutamol:
-
Acid and Base Hydrolysis:
-
Prepare solutions of Salbutamol in an acidic medium (e.g., 0.1 M HCl) and a basic medium (e.g., 0.1 M NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at various time points, neutralize them, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Salbutamol in the presence of an oxidizing agent (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature, protected from light.
-
Collect samples at different intervals for analysis.
-
-
Thermal Degradation:
-
Expose solid Salbutamol powder to dry heat in a temperature-controlled oven (e.g., 105°C) for a defined duration.
-
For solutions, incubate at a high temperature (e.g., 80°C).
-
Dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photostability Testing:
-
Expose a solution of Salbutamol to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Maintain a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time points.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
-
Chromatographic System: A typical system includes a pump, an autosampler, a column oven, and a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. Gradient or isocratic elution can be used.
-
Detection: UV detection at a wavelength where Salbutamol and its degradation products have significant absorbance (e.g., 276 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Salbutamol Signaling Pathway
Salbutamol exerts its therapeutic effect through the β2-adrenergic signaling pathway, leading to bronchodilation.
Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for comparing the stability of Salbutamol and Salbutamol methyl ether.
Caption: Workflow for comparative stability testing of Salbutamol and its methyl ether.
Conclusion
The available evidence indicates that Salbutamol is susceptible to degradation through etherification of its benzylic hydroxyl group, particularly in alcoholic solvents. The formation of Salbutamol methyl ether as a degradation product in methanolic solutions suggests that the methyl ether derivative is a more stable entity under these specific conditions. For comprehensive drug development and formulation, it is crucial to consider these degradation pathways and to employ robust, stability-indicating analytical methods to ensure the quality, safety, and efficacy of Salbutamol-containing products. Further direct comparative studies on the stability of synthesized Salbutamol methyl ether would be beneficial for a more complete understanding.
References
- 1. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Degradation Pathways of Salbutamol: A Comparative Guide to the Structural Elucidation of its Ether Degradation Products
For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of a pharmaceutical compound is paramount. This guide provides a comparative analysis of the structural elucidation of salbutamol's degradation products, with a particular focus on the formation of ether derivatives in alcoholic solutions. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for navigating the complexities of drug stability testing and impurity profiling.
Salbutamol (B1663637), a widely used β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease, can degrade under various conditions, leading to the formation of multiple byproducts. The presence of these degradation products, even in minute quantities, can impact the safety and efficacy of the final pharmaceutical formulation. This guide will delve into the structural characterization of these compounds, offering a side-by-side comparison of the analytical techniques employed for their identification.
Comparative Analysis of Salbutamol Degradation Products
Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. The following table summarizes the key degradation products of salbutamol identified in ethanolic and photocatalytic degradation studies, highlighting the analytical methods used for their structural elucidation.
| Degradation Product Category | Specific Degradation Product | Parent Compound | Stress Condition | Analytical Technique(s) Used for Elucidation | Key Findings & Molecular Weight |
| Ethyl Ethers | Salbutamol Ethyl Ether Isomers (x2) | Salbutamol | Ethanolic solution (acid-catalyzed) | LC-MS-MS (TOF and tandem quadrupole) | Two structural isomers formed. Molecular weight of 267 Da, consistent with the addition of one ethyl group and elimination of one water molecule.[1][2] |
| Salbutamol Diethyl Ether | Salbutamol | Ethanolic solution (acid-catalyzed) | LC-MS-MS (TOF and tandem quadrupole) | Molecular weight of 295 Da, corresponding to the addition of two ethyl groups and elimination of two water molecules.[1][2] | |
| Photodegradation Products | 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | Salbutamol | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | Intermediate compound formed during photocatalysis.[3][4] |
| 2-(tert-butylamino)-ethanol | Salbutamol | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | Intermediate compound identified in the degradation pathway.[3][4] | |
| 2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone | Salbutamol | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | An initial degradation product observed in the proposed pathway.[3][4] | |
| 2-(methylamino)-1-(3,4-dihydroxyphenyl)ethanone | 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | A subsequent transformation product from an initial intermediate.[3][4] | |
| 2-(tert-butylamino)-acetic acid | 2-(tert-butylamino)-ethanol | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | A further degradation product in the photocatalytic pathway.[3][4] | |
| Hydroquinone | 2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | A smaller fragment resulting from the breakdown of a larger intermediate.[3][4] | |
| 1-(4-hydroxylphenyl)ethanol | 2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone | Visible light irradiation with Mn-doped TiO2 | HPLC-MS | Another smaller fragment identified in the degradation pathway.[3][4] | |
| Thermal Degradation Product | [(CH3)3CNHCH2]+ | Salbutamol | Heating (~80°C) | nanoEESI-MS | A major pyrolysis product with m/z 86.[5] |
Experimental Protocols for Structural Elucidation
The accurate identification of degradation products relies on robust analytical methodologies. Below are detailed protocols for the key techniques cited in the structural elucidation of salbutamol's ether degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Ethyl Ether Degradation Products
This method was employed for the structural elucidation of salbutamol ethyl ethers formed in ethanolic solutions.
-
Instrumentation : LC-MS-MS system equipped with both Time-of-Flight (TOF) and tandem quadrupole mass analyzers.[1][2]
-
Liquid Chromatography :
-
Mobile Phase : A mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) (10 mM, pH 3.3) has been shown to provide good sensitivity.[2][6]
-
Column : A C18 column is a suitable choice for separating salbutamol and its degradation products.[3][7]
-
-
Mass Spectrometry :
-
Ionization : Ion-spray ionization (also known as electrospray ionization - ESI) is effective for these compounds.[2][6]
-
Fragmentation : Fragmentation of the compounds for structural elucidation can be achieved by increasing the nozzle voltage in the first vacuum stage of the mass spectrometer.[2][6]
-
Analysis : The molecular weights of the degradation products are determined, and their fragmentation patterns are analyzed to deduce their structures. For instance, the salbutamol ethyl ethers showed a molecular weight of 267 Da, which is 28 units higher than salbutamol, consistent with the addition of an ethyl group and the loss of a water molecule.[1][2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Photocatalytic Degradation Products
This technique was utilized to identify intermediates during the photocatalytic degradation of salbutamol.
-
Instrumentation : Agilent 1260 infinity series HPLC system coupled with an Agilent 6540 Q-TOF LC–MS spectrometer.[3][8]
-
Liquid Chromatography :
-
Mobile Phase : A gradient elution was used with mobile phase A consisting of 0.1% (v/v) formic acid in water and mobile phase B consisting of 50% (v/v) acetonitrile in methanol.[3][8]
-
Gradient Program : 5–95% for solvent B from 0 to 15 minutes, with a 5-minute post-run.[8]
-
Flow Rate : 0.5 mL/min.[8]
-
Injection Volume : 5 μL.[8]
-
Mass Spectrometry :
-
Ionization Mode : Positive mode electrospray ionization.[3][8]
-
Data Acquisition and Analysis : Controlled by Mass Hunter software.[3][8] The protonated molecular ions and their fragment ions are analyzed to propose the structures of the degradation products. For example, protonated salbutamol at m/z 240 was observed to lose water to form an ion at m/z 222.[3]
-
Visualizing Degradation Pathways and Analytical Workflows
To better illustrate the processes involved in the degradation and analysis of salbutamol, the following diagrams are provided.
Caption: Proposed mechanism for the formation of salbutamol ethyl ethers.
Caption: General workflow for structural elucidation using LC-MS/MS.
References
- 1. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Salbutamol Methyl Ether: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Salbutamol methyl ether, ensuring compliance with regulatory standards and fostering a culture of safety within your organization. The following procedures are based on established guidelines for the disposal of hazardous chemical and pharmaceutical waste, with specific hazard information for the parent compound, Salbutamol, used as a reference point in the absence of a dedicated Safety Data Sheet (SDS) for Salbutamol methyl ether.
Hazard Profile of Salbutamol
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. The following table summarizes the known hazards of Salbutamol, which should be considered as the minimum precautions when handling Salbutamol methyl ether.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If skin irritation or rash occurs, get medical advice.[2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[1] | Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol for Salbutamol Methyl Ether
Adherence to a standardized disposal protocol is paramount to ensuring safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of Salbutamol methyl ether from a laboratory setting.
1. Waste Identification and Classification:
-
Treat all Salbutamol methyl ether waste as hazardous chemical and pharmaceutical waste. This includes pure, unused product, contaminated lab supplies (e.g., gloves, wipes), and solutions containing the compound.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and waste stream classifications.
2. Proper Waste Containment:
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as absorbent paper, gloves, and bench liners, in a designated, clearly labeled hazardous waste bag.[3]
-
For larger quantities of dry chemical, use a compatible, sealable container.[3]
-
Ensure all containers are in good condition, free from leaks, and have a secure, screw-on cap.[3][4]
-
-
Liquid Waste:
-
Collect liquid waste containing Salbutamol methyl ether in a dedicated, leak-proof container made of a compatible material (e.g., polyethylene (B3416737) or polypropylene).[5]
-
Do not mix with other incompatible waste streams.
-
Always use secondary containment to prevent spills.[3]
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."[6]
-
The label must include:
-
The full chemical name: "Salbutamol methyl ether". Avoid abbreviations or chemical formulas.[6]
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful, fish and tree for environmental hazard).
-
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Segregate incompatible waste types to prevent accidental reactions.
-
Keep waste containers closed at all times, except when adding waste.[4]
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of Salbutamol methyl ether down the drain or in the regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) has specific regulations, such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8][9]
-
The primary method for the disposal of pharmaceutical waste is typically incineration at a licensed facility.[8][10]
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For minor spills of dry powder, use dry clean-up procedures to avoid generating dust.[5] Gently sweep or vacuum the material into a sealed container for disposal.
-
For liquid spills, use an appropriate absorbent material.
-
Wash the spill area with large amounts of water, and collect the rinse water as hazardous waste.[5] Prevent runoff from entering drains.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during spill cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Salbutamol methyl ether waste in a laboratory setting.
Caption: Workflow for the safe disposal of Salbutamol methyl ether.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of Salbutamol methyl ether, thereby protecting personnel, the public, and the environment. Always consult your institution's specific safety protocols and the relevant local and national regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 10. securewaste.net [securewaste.net]
Essential Safety and Logistical Information for Handling Salbutamol Methyl Ether
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Salbutamol methyl ether.
Personal Protective Equipment (PPE)
When handling Salbutamol methyl ether, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[1][2][3] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | To prevent skin contact with the substance. |
| Body Protection | Laboratory coat or disposable gown.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator.[1] | Required when there is a risk of inhaling dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling Salbutamol methyl ether in a laboratory setting is critical to prevent contamination and accidental exposure.
Step 1: Preparation
-
Ensure that the work area is clean and well-ventilated.[5]
-
Verify that a safety shower and eye wash station are readily accessible.[3]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Put on all required personal protective equipment as detailed in the table above.
Step 2: Handling the Compound
-
Avoid direct contact with the substance.[5]
-
When weighing or transferring the powder, perform these actions in a designated area, such as a chemical fume hood, to minimize the generation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Keep containers of Salbutamol methyl ether tightly sealed when not in use.[2]
Step 3: Post-Handling
-
Clean the work area thoroughly after the experiment is complete.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.
-
Properly dispose of all waste materials according to the disposal plan.
Disposal Plan
Proper disposal of Salbutamol methyl ether and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Segregation of Waste
-
Segregate waste contaminated with Salbutamol methyl ether from general laboratory waste.
-
Use designated, clearly labeled, and sealed containers for chemical waste.[1]
Step 2: Chemical Waste Disposal
-
Dispose of pure Salbutamol methyl ether and any solutions containing it as chemical waste.
-
Place the waste in a sealed, appropriately labeled container.[1]
-
Follow your institution's and local regulations for hazardous waste disposal.
Step 3: Disposal of Contaminated Materials
-
Dispose of items such as used gloves, weighing paper, and disposable lab coats that are contaminated with Salbutamol methyl ether in the designated chemical waste container.
-
Avoid disposing of these materials in the regular trash.
Step 4: Unused Medication
-
Unused or expired Salbutamol methyl ether should be disposed of as hazardous waste.
-
Alternatively, some programs allow for the return of unwanted medicines to a pharmacy for proper disposal.[6][7][8]
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of Salbutamol methyl ether.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nationalasthma.org.au [nationalasthma.org.au]
- 7. Asthma article 2: Disposing of asthma inhalers to reduce their environmental impact - Medicines For Children [medicinesforchildren.org.uk]
- 8. thornfieldmedicalgroup.org.uk [thornfieldmedicalgroup.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
